molecular formula C14H17NO7 B1214952 Zierin CAS No. 645-02-3

Zierin

货号: B1214952
CAS 编号: 645-02-3
分子量: 311.29 g/mol
InChI 键: KCVXNPDAHDGXFD-YOVYLDAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zierin is a cyanogenic glycoside.
This compound has been reported in Xeranthemum cylindraceum, Sambucus nigra, and Apis cerana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

645-02-3

分子式

C14H17NO7

分子量

311.29 g/mol

IUPAC 名称

(2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

InChI

InChI=1S/C14H17NO7/c15-5-9(7-2-1-3-8(17)4-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1

InChI 键

KCVXNPDAHDGXFD-YOVYLDAJSA-N

手性 SMILES

C1=CC(=CC(=C1)O)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

规范 SMILES

C1=CC(=CC(=C1)O)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

其他CAS编号

645-02-3

产品来源

United States

Foundational & Exploratory

The Untapped Potential of Xeranthemum: A Technical Guide to the Zierin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of zierin, a cyanogenic glycoside identified in species of the genus Xeranthemum. While direct research on the this compound pathway in Xeranthemum is limited, this document extrapolates from the well-established biosynthesis of similar cyanogenic glycosides in other plant species to propose a viable metabolic route. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a starting point for further investigation into the unique secondary metabolism of Xeranthemum and the potential applications of its bioactive compounds. We present a putative enzymatic cascade, detailed experimental protocols for pathway elucidation, and a framework for quantitative analysis. The included diagrams of signaling pathways and experimental workflows, rendered in Graphviz, provide clear visual aids to complex biological processes.

Introduction to this compound and Xeranthemum

Xeranthemum, a genus within the Asteraceae family, is known for its production of various secondary metabolites, including cyanogenic glycosides.[1] Among these is this compound, a nitrile-containing compound that can release hydrogen cyanide upon enzymatic degradation, a defense mechanism against herbivores.[2] The study of cyanogenic glycosides like this compound is of significant interest due to their potential roles in plant defense and their pharmacological activities. Research on Xeranthemum cylindraceum has confirmed the presence of acylated cyanogenic triglycosides, highlighting the genus's capacity for producing this class of compounds.[2]

The Putative this compound Biosynthesis Pathway

The biosynthesis of cyanogenic glycosides is a highly regulated process that typically begins with an amino acid precursor.[3][4] For this compound, the precursor is L-phenylalanine. The pathway is proposed to proceed through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs).

The key steps are hypothesized as follows:

  • N-hydroxylation of L-phenylalanine: The initial step is the conversion of L-phenylalanine to N-hydroxy-L-phenylalanine, catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP79 family.

  • Conversion to an Aldoxime: The N-hydroxy-L-phenylalanine is then converted to (E)-phenylacetaldoxime. This reaction is also catalyzed by a CYP79 enzyme.

  • Dehydration to a Nitrile: The aldoxime undergoes dehydration to form phenylacetonitrile. This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.

  • α-hydroxylation: Phenylacetonitrile is then hydroxylated to form a cyanohydrin, specifically (S)-mandelonitrile. This reaction is catalyzed by another cytochrome P450, likely from the CYP71 family.

  • Glycosylation: The final step is the glycosylation of (S)-mandelonitrile by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to the cyanohydrin, forming this compound.

This proposed pathway is consistent with the general biosynthetic pathway for cyanogenic glycosides derived from aromatic amino acids.[3][4]

Zierin_Biosynthesis_Pathway L_Phe L-Phenylalanine N_OH_Phe N-Hydroxy-L-phenylalanine L_Phe->N_OH_Phe CYP79 Aldoxime (E)-Phenylacetaldoxime N_OH_Phe->Aldoxime CYP79 Nitrile Phenylacetonitrile Aldoxime->Nitrile CYP71 Cyanohydrin (S)-Mandelonitrile Nitrile->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data on this compound content and the enzymatic activities of the biosynthetic pathway in Xeranthemum species in publicly available literature. To facilitate future research, this section provides a template table that can be populated as data becomes available. Researchers are encouraged to investigate this compound concentrations in different tissues (leaves, stems, flowers, roots) and at various developmental stages of the plant.

Plant SpeciesTissueDevelopmental StageThis compound Concentration (µg/g fresh weight)Enzyme Activity (nmol/mg protein/min)Reference
Xeranthemum sp.LeafYoungData not availableData not available
Xeranthemum sp.LeafMatureData not availableData not available
Xeranthemum sp.StemData not availableData not available
Xeranthemum sp.FlowerData not availableData not available
Xeranthemum sp.RootData not availableData not available

Experimental Protocols

The following protocols are adapted from established methods for the study of cyanogenic glycosides in plants and can be applied to investigate the this compound biosynthesis pathway in Xeranthemum.

Extraction and Quantification of this compound

This protocol outlines the steps for extracting and quantifying this compound from Xeranthemum plant material.

  • Plant Material Collection and Preparation:

    • Harvest fresh plant material (e.g., leaves, stems).

    • Immediately freeze the material in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v).

    • Vortex thoroughly and incubate at 70°C for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Filter the pooled supernatant through a 0.22 µm syringe filter.

    • Analyze the extract using a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid).

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 214 nm) or a mass spectrometer for more specific detection.

    • Quantify this compound by comparing the peak area to a standard curve generated with purified this compound.

Zierin_Extraction_Workflow start Start: Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Extract supernatant->filter hplc HPLC Analysis filter->hplc quantify Quantify this compound hplc->quantify end End quantify->end

Workflow for the extraction and quantification of this compound.
Enzyme Assays

Enzyme assays are crucial for characterizing the catalytic activities of the enzymes involved in the this compound biosynthesis pathway.

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and protease inhibitors).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Cytochrome P450 (CYP) Activity Assay:

    • Assays for CYP79 and CYP71 activities can be performed using microsomes prepared from the crude extract.

    • The reaction mixture should contain the microsomal protein, the appropriate substrate (L-phenylalanine for CYP79, or the respective intermediate for CYP71), and NADPH as a cofactor.

    • Incubate the reaction at 30°C.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

    • Analyze the product formation by HPLC or GC-MS.

  • UDP-Glucosyltransferase (UGT) Activity Assay:

    • The reaction mixture should contain the crude or partially purified enzyme extract, the cyanohydrin substrate ((S)-mandelonitrile), and UDP-glucose as the sugar donor.

    • Incubate the reaction at 30°C.

    • Stop the reaction and analyze the formation of this compound by HPLC.

Conclusion and Future Directions

This guide provides a foundational framework for initiating research into the this compound biosynthesis pathway in Xeranthemum species. The proposed pathway, based on established knowledge of cyanogenic glycoside biosynthesis, offers a testable model for future experimental validation. The provided protocols for extraction, quantification, and enzyme assays are robust starting points for characterizing this metabolic pathway.

Future research should focus on:

  • Gene Discovery: Identifying and cloning the genes encoding the CYP and UGT enzymes involved in the pathway.

  • Enzyme Characterization: Expressing and purifying the recombinant enzymes to determine their kinetic properties.

  • Regulatory Mechanisms: Investigating how the this compound biosynthesis pathway is regulated at the genetic and biochemical levels in response to developmental and environmental cues.

  • Biological Activity: Exploring the ecological roles of this compound in Xeranthemum and its potential pharmacological applications.

By building upon the information presented in this guide, the scientific community can unlock the biochemical intricacies of Xeranthemum and harness its potential for scientific and therapeutic advancements.

References

Chemical structure and properties of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin is a cyanogenic glycoside found in various plant species, notably in the genus Zieria. Like other compounds in its class, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a property that underlies its potential biological activities and toxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes posited experimental protocols for its isolation, characterization, and synthesis, based on established methods for cyanogenic glycosides. Furthermore, this document outlines the mechanism of cyanogenesis and presents the available, albeit limited, data on its bioactivity and toxicity in a structured format for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₇NO₇, is structurally defined as (S)-2-(β-D-glucopyranosyloxy)-2-(3-hydroxyphenyl)acetonitrile[1][2]. The molecule consists of a mandelonitrile aglycone, specifically with a hydroxyl group at the meta-position of the phenyl ring, linked to a glucose molecule via a β-glycosidic bond.

The chemical structure of this compound is presented below:

Isolation_Workflow start Plant Material (e.g., Zieria spp. leaves) extraction Extraction with aqueous methanol or ethanol start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration under reduced pressure filtration->concentration partition Liquid-liquid partitioning (e.g., with n-hexane to remove non-polar compounds) concentration->partition spe Solid-Phase Extraction (SPE) on C18 cartridge partition->spe hplc Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column spe->hplc lyophilization Lyophilization hplc->lyophilization end Pure this compound lyophilization->end Synthesis_Pathway start m-Hydroxybenzaldehyde step1 Protection of hydroxyl group start->step1 e.g., Benzyl bromide step2 Cyanohydrin formation step1->step2 e.g., TMSCN step3 Protection of α-hydroxyl group step2->step3 e.g., Acetic anhydride step4 Glycosylation with protected glucose donor step3->step4 e.g., Schmidt glycosylation step5 Deprotection step4->step5 e.g., Hydrogenolysis, Zemplén deacetylation end This compound step5->end Cyanogenesis_Pathway This compound This compound Aglycone m-Hydroxymandelonitrile (unstable) This compound->Aglycone Hydrolysis of glycosidic bond Enzyme1 β-Glucosidase This compound->Enzyme1 Products m-Hydroxybenzaldehyde + Hydrogen Cyanide (HCN) Aglycone->Products Decomposition Enzyme2 Hydroxynitrile lyase (can be spontaneous) Aglycone->Enzyme2 Enzyme1->Aglycone Enzyme2->Products

References

Biological role of Zierin in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Biological Role and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside found in plants of the Zieria genus, plays a significant role in chemical defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, including its biosynthesis, mechanism of action, and potential applications. While specific quantitative data and detailed molecular pathways for this compound remain areas for further research, this document synthesizes the available information on this compound and related cyanogenic glycosides to offer a detailed resource for professionals in plant science and drug development.

Introduction to this compound and Cyanogenic Glycosides

Cyanogenic glycosides (CGs) are a class of nitrogenous plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent respiratory inhibitor.[1][2] This process, known as cyanogenesis, serves as an effective chemical defense mechanism against a wide range of herbivores and pathogens.[3][4] this compound is a specific cyanogenic glycoside derived from the amino acid L-phenylalanine.[1] It has been identified in various species of the Australian native plant genus Zieria, notably in Zieria laevigata.[5]

The defensive action of this compound is based on the "cyanide bomb," where the glycoside and its activating enzyme, a β-glucosidase, are stored in separate compartments within the plant cell. When a herbivore chews the plant tissue, these compartments are ruptured, allowing the enzyme to hydrolyze this compound, leading to the rapid release of toxic HCN.[2][6]

Biosynthesis of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process involving several key enzymes. While the specific pathway for this compound has not been fully elucidated, it is understood to follow the general pathway for phenylalanine-derived cyanogenic glycosides.[1][3] This process is initiated in the cytoplasm and involves enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies.[3][7]

The proposed biosynthetic pathway of this compound from L-phenylalanine involves the following key steps:

  • N-hydroxylation of L-phenylalanine: Catalyzed by a cytochrome P450 enzyme of the CYP79 family.

  • Conversion to an aldoxime and then a nitrile: This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.

  • Hydroxylation of the nitrile: This results in the formation of an α-hydroxynitrile (cyanohydrin).

  • Glycosylation: A UDP-glycosyltransferase (UGT), likely from the UGT85 family, transfers a glucose molecule to the cyanohydrin, forming the stable this compound molecule.

Zierin_Biosynthesis L-Phenylalanine L-Phenylalanine N-Hydroxy-L-phenylalanine N-Hydroxy-L-phenylalanine L-Phenylalanine->N-Hydroxy-L-phenylalanine CYP79 Phenylacetaldoxime Phenylacetaldoxime N-Hydroxy-L-phenylalanine->Phenylacetaldoxime Phenylacetonitrile Phenylacetonitrile Phenylacetaldoxime->Phenylacetonitrile Mandelonitrile Mandelonitrile Phenylacetonitrile->Mandelonitrile CYP71 This compound This compound Mandelonitrile->this compound UGT85

Mechanism of Action: The Cyanide Bomb

The defensive efficacy of this compound lies in its rapid conversion to hydrogen cyanide upon tissue damage. This two-component defense system ensures that the plant itself is not harmed by the toxic compound under normal conditions.

  • Compartmentation: this compound is typically stored in the vacuole of plant cells, while the hydrolytic enzyme, β-glucosidase, is located in the cytoplasm or apoplast.

  • Tissue Disruption: When a herbivore feeds on the plant, the cellular structure is disrupted, bringing this compound and β-glucosidase into contact.

  • Hydrolysis: β-glucosidase cleaves the glucose moiety from this compound, yielding an unstable cyanohydrin (mandelonitrile).

  • HCN Release: The cyanohydrin spontaneously or enzymatically decomposes to release hydrogen cyanide and an aldehyde or ketone.

HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of aerobic respiration is lethal to a wide range of organisms.

Cyanide_Bomb cluster_plant_cell Intact Plant Cell cluster_disrupted_cell Disrupted Cell (Herbivory) This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile β-Glucosidase β-Glucosidase β-Glucosidase Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Mandelonitrile->Hydrogen Cyanide (HCN) Spontaneous/Enzymatic Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Toxicity Toxicity Hydrogen Cyanide (HCN)->Toxicity Herbivore Herbivore

Biological Role in Plant Defense

Anti-herbivore Defense

The primary role of this compound is to deter feeding by herbivores. The release of HCN acts as a potent toxin to a broad spectrum of generalist herbivores. While specific quantitative data for this compound's effect on individual insect species are limited, a study on the insecticidal activity of crude extracts from Zieria laevigata demonstrated efficacy against whitefly nymphs (Bemisia tabaci).[8]

Table 1: Insecticidal Activity of Zieria laevigata Extract

Pest SpeciesPlant ExtractLC50 (ppm)LC95 (ppm)
Bemisia tabaci (nymphs)Zieria laevigata1260 - 1638Not Reported

Source: Ontiveros Guerra et al. (2019)[8] Note: The study used a crude plant extract, and the specific contribution of this compound to this toxicity was not determined.

Antimicrobial Defense

While the direct antimicrobial activity of purified this compound has not been extensively studied, essential oils from various Zieria species have demonstrated antimicrobial properties. It is important to note that these essential oils are complex mixtures and their activity is not directly attributable to this compound. However, the release of HCN from cyanogenic glycosides can also contribute to a broad-spectrum defense against pathogens.

Experimental Protocols

Detailed experimental protocols for the extraction, quantification, and bioassay of this compound are not widely available in the literature. The following sections provide generalized methodologies that can be adapted for research on this compound, based on standard practices for cyanogenic glycosides and other plant secondary metabolites.

Extraction and Purification of this compound

Objective: To extract and purify this compound from Zieria plant material.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves of Zieria laevigata)

  • Liquid nitrogen

  • Methanol or ethanol (70-80%)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a preparative column

Protocol:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

  • Extraction: Suspend the powdered plant material in 70-80% methanol or ethanol and sonicate or stir at room temperature for several hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE): Resuspend the concentrated extract in water and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the cyanogenic glycosides with a stepwise gradient of methanol in water.

  • Preparative HPLC: Further purify the this compound-containing fractions using a preparative HPLC system with a suitable C18 column and a water/acetonitrile or water/methanol gradient. Collect fractions and analyze for the presence of this compound.

Extraction_Workflow Plant Material Plant Material Grinding (Liquid N2) Grinding (Liquid N2) Plant Material->Grinding (Liquid N2) Extraction (Methanol/Ethanol) Extraction (Methanol/Ethanol) Grinding (Liquid N2)->Extraction (Methanol/Ethanol) Filtration Filtration Extraction (Methanol/Ethanol)->Filtration Concentration (Rotovap) Concentration (Rotovap) Filtration->Concentration (Rotovap) SPE (C18) SPE (C18) Concentration (Rotovap)->SPE (C18) Preparative HPLC Preparative HPLC SPE (C18)->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Quantification of this compound

Objective: To quantify the concentration of this compound in plant extracts.

Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Protocol:

  • Sample Preparation: Prepare extracts as described in the extraction protocol (up to the concentration step).

  • HPLC-DAD/MS Analysis:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often with a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: DAD detection at a wavelength appropriate for the chromophore in this compound (if any) or MS detection in either positive or negative ion mode. For MS, specific parent and fragment ions for this compound would need to be determined.

  • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation and quantification of this compound.[9]

Herbivore Feeding Bioassay

Objective: To assess the antifeedant or toxic effects of this compound on a specific herbivore.

Protocol (Leaf Disc Choice Assay):

  • Prepare Leaf Discs: Punch out uniform leaf discs from a non-host plant that the target herbivore will readily consume.

  • Treatment: Apply a known concentration of purified this compound dissolved in a suitable solvent to one set of leaf discs. Apply only the solvent to a control set of leaf discs. Allow the solvent to evaporate completely.

  • Bioassay Arena: Place one treated and one control leaf disc in a Petri dish with a moistened filter paper.

  • Introduce Herbivore: Introduce a single herbivore (e.g., a caterpillar) into the center of the Petri dish.

  • Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.

  • Analysis: Calculate a feeding preference index to determine if the herbivore avoided the this compound-treated disc.

Antimicrobial Bioassay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium or fungus.

Protocol (Broth Microdilution Method):

  • Prepare this compound Solutions: Prepare a serial dilution of purified this compound in a suitable growth medium in a 96-well microplate.

  • Inoculate: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the microplate under appropriate conditions for the growth of the microorganism.

  • Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling Pathways in this compound-Mediated Defense

The release of HCN and other damage-associated molecular patterns (DAMPs) upon herbivory can trigger downstream signaling pathways, leading to the activation of broader defense responses. While specific signaling cascades initiated by this compound are not yet characterized, it is likely that they involve the canonical plant defense hormones, jasmonic acid (JA) and salicylic acid (SA).

  • Jasmonic Acid (JA) Pathway: Generally associated with defense against chewing herbivores. Herbivore damage and the perception of herbivore-associated molecular patterns (HAMPs) can lead to the synthesis and accumulation of JA, which in turn activates the expression of a wide range of defense-related genes.

  • Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens. The interaction between JA and SA signaling pathways can be synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.[10][11][12]

Further research is needed to determine if this compound or its breakdown products directly influence these signaling pathways and to identify the specific genes that are up- or down-regulated in response to this compound-mediated defense activation.

Defense_Signaling Herbivore Attack Herbivore Attack Tissue Damage Tissue Damage Herbivore Attack->Tissue Damage This compound Hydrolysis This compound Hydrolysis Tissue Damage->this compound Hydrolysis DAMPs/HAMPs DAMPs/HAMPs Tissue Damage->DAMPs/HAMPs HCN Release HCN Release This compound Hydrolysis->HCN Release Direct Toxicity Direct Toxicity HCN Release->Direct Toxicity Signal Perception Signal Perception DAMPs/HAMPs->Signal Perception JA Signaling Pathway JA Signaling Pathway Signal Perception->JA Signaling Pathway Likely SA Signaling Pathway SA Signaling Pathway Signal Perception->SA Signaling Pathway Possible Defense Gene Expression Defense Gene Expression JA Signaling Pathway->Defense Gene Expression SA Signaling Pathway->Defense Gene Expression Production of Defensive Compounds Production of Defensive Compounds Defense Gene Expression->Production of Defensive Compounds

Conclusion and Future Directions

This compound, as a cyanogenic glycoside, represents a key component of the chemical defense strategy of Zieria species. Its role in deterring herbivores through the rapid release of hydrogen cyanide is a classic example of a two-component plant defense system. However, this technical guide also highlights significant gaps in our knowledge. Future research should focus on:

  • Elucidation of the complete this compound biosynthetic pathway: Identifying and characterizing all the enzymes involved will provide targets for metabolic engineering.

  • Quantitative analysis of this compound's efficacy: Determining the IC50 and LD50 values of purified this compound against a range of relevant herbivores and pathogens is crucial for understanding its ecological significance.

  • Investigation of this compound-induced signaling pathways: Transcriptomic and metabolomic studies are needed to understand how plants perceive and respond to this compound-mediated defense activation at the molecular level.

  • Exploring potential applications: The potent biological activity of this compound and other cyanogenic glycosides may offer opportunities for the development of novel biopesticides or pharmaceuticals.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of plant-herbivore interactions but also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.

References

Zierin and its Derivatives in Elderberry (Sambucus nigra): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of zierin and its derivatives, a class of cyanogenic glycosides present in European elderberry (Sambucus nigra). The document details their chemical structures, biosynthesis, and distribution within the plant. It presents available quantitative data, outlines experimental protocols for their analysis, and explores their known biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the chemical constituents of Sambucus nigra.

Introduction

The European elderberry (Sambucus nigra L.) is a plant species with a long history of use in traditional medicine and as a food source. While rich in beneficial compounds such as anthocyanins and other polyphenols, various parts of the elderberry plant also contain cyanogenic glycosides, including this compound and its derivatives.[1][2] These nitrogenous secondary metabolites consist of an aglycone and a sugar moiety and can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3][4] this compound, specifically, is a m-hydroxylated cyanogenic glycoside.[2][5] Understanding the chemistry, biosynthesis, and biological effects of this compound is crucial for the safe and effective utilization of elderberry-derived products in the pharmaceutical and nutraceutical industries.

Chemical Structures and Derivatives

This compound is chemically known as (S)-m-hydroxymandelonitrile-β-D-glucoside. Its structure consists of a mandelonitrile aglycone, which is hydroxylated at the meta-position of the phenyl ring, and a glucose molecule attached via a β-glycosidic bond.[6] Other related cyanogenic glycosides found in Sambucus nigra include sambunigrin, which is the non-hydroxylated form of this compound, and prunasin, the (R)-epimer of sambunigrin.[1][2] Holocalin, another m-hydroxylated glycoside, has also been reported in S. nigra.[1][7]

The presence of a hydroxyl group on the aromatic ring of this compound distinguishes it from the more commonly studied sambunigrin and prunasin, and may influence its biological properties and metabolic fate.

Quantitative Data

The concentration of cyanogenic glycosides in Sambucus nigra varies significantly depending on the plant part, stage of development, and environmental conditions such as altitude.[8][9] Generally, the leaves contain the highest concentrations, followed by the flowers and then the berries, which have the lowest levels.[6][9]

While specific quantitative data for this compound is limited, studies on total cyanogenic glycosides (CGG) and related compounds provide an indication of their distribution.

Plant PartCompound AnalyzedConcentration RangeReference
BerriesTotal Cyanogenic Glycosides (CGG)0.11 - 0.59 µg/g[8]
BerriesSambunigrin0.08 - 0.77 µg/g FW[9]
FlowersSambunigrin1.23 - 18.88 µg/g FW[9]
LeavesSambunigrin27.68 - 209.61 µg/g FW[9]
FruitsTotal Cyanide Potentialup to 3 mg HCN/100 g[1]
LeavesTotal Cyanide Potential3 - 17 mg HCN/100 g[1]

FW = Fresh Weight

It is important to note that processing, particularly heating, can significantly reduce the content of cyanogenic glycosides in elderberry products.[1]

Biosynthesis of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process that begins with an amino acid precursor. For aromatic cyanogenic glycosides like this compound, the precursor is L-tyrosine. The pathway involves several key enzymatic steps catalyzed by cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).[3][10]

While the specific enzymes for this compound biosynthesis in Sambucus nigra have not been fully elucidated, a putative pathway can be constructed based on known cyanogenic glycoside biosynthesis in other plants.

Zierin_Biosynthesis L_Tyrosine L-Tyrosine N_Hydroxytyrosine N-Hydroxytyrosine L_Tyrosine->N_Hydroxytyrosine CYP79 Aldoxime p-Hydroxyphenylacetaldoxime N_Hydroxytyrosine->Aldoxime Nitrile p-Hydroxyphenylacetonitrile Aldoxime->Nitrile CYP71 m_Hydroxylation m-Hydroxylation Nitrile->m_Hydroxylation m_Hydroxyphenylacetonitrile m-Hydroxyphenylacetonitrile m_Hydroxylation->m_Hydroxyphenylacetonitrile alpha_Hydroxylation α-Hydroxylation m_Hydroxyphenylacetonitrile->alpha_Hydroxylation m_Hydroxymandelonitrile m-Hydroxymandelonitrile alpha_Hydroxylation->m_Hydroxymandelonitrile Glucosylation Glucosylation m_Hydroxymandelonitrile->Glucosylation UGT This compound This compound Glucosylation->this compound

Putative Biosynthetic Pathway of this compound.

The initial steps involve the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, which is then converted to p-hydroxyphenylacetonitrile. A key differentiating step for this compound biosynthesis is the subsequent meta-hydroxylation of the phenyl ring, followed by alpha-hydroxylation to form the m-hydroxymandelonitrile aglycone. The final step is the glucosylation of the aglycone by a UDP-glucosyltransferase to yield this compound.

Experimental Protocols

The analysis of this compound and its derivatives typically involves extraction from the plant matrix, followed by chromatographic separation and detection.

Extraction of Cyanogenic Glycosides

A general procedure for the extraction of cyanogenic glycosides from plant material is as follows:

  • Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.

  • Extraction Solvent: A common solvent system is 70-80% aqueous methanol or ethanol.[11]

  • Extraction Procedure:

    • Mix the powdered plant material with the extraction solvent (e.g., 1:10 w/v).

    • Sonication in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) can enhance extraction efficiency.[11]

    • For exhaustive extraction, the process can be repeated multiple times, and the supernatants pooled.

  • Clarification: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm filter.

Extraction_Workflow Start Plant Material (Leaves, Flowers, or Berries) Freeze_Dry Freeze-Drying and Grinding Start->Freeze_Dry Extraction Extraction with Aqueous Methanol/Ethanol (e.g., 70-80%) with Sonication Freeze_Dry->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter SPE Solid-Phase Extraction (SPE) Cleanup Filter->SPE Analysis UPLC-MS/MS Analysis SPE->Analysis

General Experimental Workflow for this compound Analysis.
Solid-Phase Extraction (SPE) for Cleanup

Solid-phase extraction is often employed to remove interfering compounds from the crude extract prior to chromatographic analysis. A common stationary phase for this purpose is a reversed-phase sorbent like Oasis HLB.

  • Cartridge Conditioning: Condition the SPE cartridge with methanol followed by equilibration with water.

  • Sample Loading: Load the filtered extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution: Elute the cyanogenic glycosides with a stronger solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for injection into the chromatography system.

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

  • Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm), is typically used.[12][13]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is common. Ammonium formate can be advantageous as it may promote the formation of [M+NH₄]⁺ adducts, which can be beneficial for fragmentation in the mass spectrometer.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used.

    • MRM Transitions: Specific MRM transitions for this compound would need to be determined by infusing a standard solution. For a related compound, jervine, transitions of m/z 426.3 → 108.8 have been used.[12]

  • Quantification: A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

Biological Activities and Signaling Pathways

The primary biological activity associated with this compound and other cyanogenic glycosides is their potential toxicity upon hydrolysis, which releases hydrogen cyanide. HCN is a potent inhibitor of cellular respiration.[14]

However, there is a growing interest in the potential of intact cyanogenic glycosides to exert other biological effects. While specific studies on the bioactivity of isolated this compound are scarce, research on other glycosides and related phenolic compounds suggests potential areas for investigation.

It has been proposed that cyanide itself, at sub-lethal concentrations, may act as a signaling molecule in plants.[3][10] Whether this has implications for animal physiology upon ingestion of cyanogenic glycosides is an area for future research.

There is currently no direct evidence linking this compound to the modulation of specific signaling pathways such as the NF-κB or MAPK pathways. The search for the bioactivity of compounds with similar names, such as "zingerone" and "syringin," has shown that these compounds can modulate inflammatory pathways, but they are structurally distinct from this compound.[1][7][8][15] Future research could explore whether this compound or its aglycone possess anti-inflammatory, antioxidant, or cytotoxic activities.

Conclusion

This compound and its derivatives are important constituents of Sambucus nigra that warrant further investigation. While their potential for toxicity is well-recognized, a deeper understanding of their quantitative distribution, biosynthesis, and potential for other biological activities is needed. The analytical methods outlined in this guide provide a framework for the accurate quantification of these compounds, which is essential for quality control of elderberry products and for advancing research into their pharmacological potential. Further studies are required to isolate sufficient quantities of pure this compound to enable comprehensive in vitro and in vivo biological assays and to explore its effects on cellular signaling pathways.

References

The Occurrence of Zierin in the Fabaceae Family: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside, a class of secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. While cyanogenic glycosides are widely distributed in the plant kingdom and have been identified in over 3,000 plant species, the presence of specific glycosides is often characteristic of particular plant families or genera.[1] This technical guide addresses the reported occurrence of this compound within the Fabaceae (legume) family. A thorough review of the scientific literature indicates that this compound is characteristically found in the genus Zieria, which belongs to the Rutaceae family, not the Fabaceae.[2][3][4][5][6]

This guide will therefore clarify the known distribution of this compound, detail the types of cyanogenic glycosides that are well-documented within the Fabaceae family, and provide comprehensive experimental protocols for the detection and analysis of these compounds. This information is crucial for researchers investigating plant secondary metabolism, chemotaxonomy, and the potential pharmacological applications of cyanogenic glycosides.

Distribution of Cyanogenic Glycosides: this compound and the Fabaceae Family

Current scientific literature does not support the presence of this compound in the Fabaceae family. This compound is an aromatic cyanogenic glycoside derived from the amino acid L-phenylalanine. Its presence is a key chemotaxonomic marker for the genus Zieria, a group of shrubs and small trees endemic to Australia and New Caledonia.[2]

The Fabaceae family, however, is well-known to produce other types of cyanogenic glycosides. The most common of these are the aliphatic cyanogenic glycosides linamarin and lotaustralin, which are derived from the amino acids L-valine and L-isoleucine, respectively.[1] These compounds are notably present in species such as Phaseolus lunatus (lima bean) and Trifolium repens (white clover).[1] Amygdalin, an aromatic cyanogenic glycoside, has also been reported in some members of the Fabaceae family.[7]

The biosynthesis of cyanogenic glycosides is a multi-step enzymatic process.[8] While the general pathways are understood, the specific enzymes and regulatory mechanisms can differ between plant families, leading to the production of distinct cyanogenic glycosides.

Table 1: Documented Cyanogenic Glycosides in the Fabaceae Family
Cyanogenic GlycosidePrecursor Amino AcidRepresentative Genera/Species in Fabaceae
LinamarinL-ValinePhaseolus, Trifolium
LotaustralinL-IsoleucinePhaseolus, Trifolium
AmygdalinL-PhenylalanineReported in some Acacia species

Experimental Protocols for the Analysis of Cyanogenic Glycosides

The following section details the methodologies for the extraction, identification, and quantification of cyanogenic glycosides from plant material. These protocols are generally applicable and can be adapted for screening Fabaceae species for the presence of this compound or other cyanogenic compounds.

Extraction of Cyanogenic Glycosides

A general procedure for the extraction of cyanogenic glycosides from plant tissue involves the following steps:

  • Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically boiling 70-80% ethanol or methanol. The heat serves to denature the hydrolytic enzymes (β-glucosidases) that would otherwise break down the cyanogenic glycosides.

  • Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.

Qualitative Analysis: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the preliminary identification of cyanogenic glycosides.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system such as ethyl acetate:acetone:dichloromethane:methanol:water (10:3:3:2:1 v/v/v/v/v).

  • Sample Application: The concentrated plant extract and a known standard of the target cyanogenic glycoside (e.g., amygdalin as a general marker, if this compound is unavailable) are spotted onto the TLC plate.

  • Development and Visualization: The plate is developed in the mobile phase. After drying, the plate is sprayed with a reagent that detects cyanogenic glycosides, such as a solution of picric acid, which turns a reddish-brown color in the presence of hydrogen cyanide released after enzymatic hydrolysis.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of cyanogenic glycosides.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 5% to 30% acetonitrile over 30 minutes.

  • Detection: Cyanogenic glycosides are typically detected at a wavelength of 215-220 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of the cyanogenic glycoside of interest. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of cyanogenic glycosides.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Plant Material (Fabaceae) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction purification Solid-Phase Extraction extraction->purification tlc Qualitative Analysis (TLC) purification->tlc Preliminary ID hplc Quantitative Analysis (HPLC) purification->hplc Quantification identification Identification of Cyanogenic Glycosides tlc->identification quantification Concentration Data hplc->quantification

Fig 1. General workflow for the analysis of cyanogenic glycosides.

cyanogenesis_pathway cluster_plant_cell Intact Plant Cell cluster_disruption Cellular Disruption (e.g., Herbivory) cluster_hydrolysis Hydrolysis glycoside Cyanogenic Glycoside (e.g., Linamarin) enzyme β-glucosidase mixing Mixing of Glycoside and Enzyme aglycone Unstable Aglycone mixing->aglycone Enzymatic Hydrolysis hcn Hydrogen Cyanide (HCN) aglycone->hcn ketone Aldehyde or Ketone aglycone->ketone

Fig 2. General pathway of cyanogenesis upon tissue damage.

Conclusion

References

Preliminary Biological Screening of Zierin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary biological screening of the cyanogenic glycoside Zierin. Currently, there is a significant lack of publicly available data on the specific biological activities of isolated this compound. The quantitative data and signaling pathways presented herein are illustrative examples based on related compounds or general screening methodologies and should be treated as a template rather than a report of established factual results for this compound.

Introduction

This compound is a cyanogenic glycoside that has been identified in various plant species, including those of the Zieria genus and Xeranthemum annuum.[1][2] Cyanogenic glycosides are a class of natural products known for their potential role in plant defense and a range of biological activities. Upon enzymatic hydrolysis, these compounds can release hydrogen cyanide, a process that underpins some of their toxicological and pharmacological properties.[3] While this compound has been noted for its potential anti-inflammatory and antioxidant activities, comprehensive screening data remains scarce.[4][5][6]

This guide outlines a template for the preliminary biological evaluation of this compound, covering key assays for determining its antimicrobial and cytotoxic potential. It also provides detailed experimental protocols and conceptual visualizations of experimental workflows and potential signaling pathways to guide future research.

Quantitative Data Summary

The following tables are structured to present key quantitative data from biological screening. The data provided are for illustrative purposes only, as specific MIC and IC50 values for this compound are not currently available in the public domain.

Table 1: Antimicrobial Activity of this compound (Illustrative Data)

Test OrganismTypeMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative Bacteria>512Gentamicin2
Staphylococcus aureus ATCC 29213Gram-positive Bacteria256Vancomycin1
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria>512Ciprofloxacin0.5
Candida albicans ATCC 90028Fungal (Yeast)128Fluconazole4

Table 2: Cytotoxicity of this compound (Illustrative Data)

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Positive ControlControl IC50 (µM)
A549Human Lung CarcinomaMTT48150Doxorubicin0.8
MCF-7Human Breast AdenocarcinomaMTT48220Doxorubicin1.2
HepG2Human Liver CarcinomaMTT48180Doxorubicin1.0
HEK293Human Embryonic KidneyMTT48>300Doxorubicin2.5

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary biological screening of a novel compound like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Fluconazole)

  • Sterile multichannel pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (broth only).

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Cytotoxicity Screening: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[12][13][14]

Materials:

  • 96-well cell culture plates (sterile)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated cells (vehicle control) and a positive control. c. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate a conceptual experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_data Data Analysis This compound This compound Compound Stock Prepare Stock Solution (e.g., in DMSO) This compound->Stock Antimicrobial Antimicrobial Assays (Broth Microdilution) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) Stock->Cytotoxicity MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Cytotoxicity->IC50 Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces mild stress? IKK IKK This compound->IKK Inhibits? CellMembrane Cell Membrane Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds ARE Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates transcription NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB

References

Zierin: A Technical Deep Dive into its Function as a Cyanogenic Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside found in select plant species, represents a fascinating yet understudied molecule with significant biological implications. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, natural occurrence, biosynthesis, and the mechanisms underlying its cyanogenic potential. The document further explores the metabolic fate of this compound and the toxicological impact of its hydrolysis product, hydrogen cyanide, on cellular signaling pathways. Detailed experimental methodologies for the extraction, purification, and characterization of this compound are presented, alongside quantitative data where available. This guide aims to serve as a foundational resource for researchers interested in the study of cyanogenic glycosides and their potential applications or toxicological risks.

Introduction to this compound

This compound is a cyanogenic glycoside, a class of specialized plant metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] Chemically, this compound is O-β-D-glucopyranosyl-L-m-hydroxymandelonitrile.[1] Its cyanogenic nature renders plants containing it potentially toxic to herbivores and humans if ingested in sufficient quantities. The release of HCN, a potent inhibitor of cellular respiration, is a defense mechanism for the plant.[2]

Chemical Structure:

  • IUPAC Name: (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile[1]

  • Molecular Formula: C₁₄H₁₇NO₇[1]

  • Molecular Weight: 311.29 g/mol

Natural Occurrence and Biosynthesis

This compound has been identified in a limited number of plant species, most notably in Xeranthemum cylindraceum and species of the Sambucus (elderberry) genus.[1][3] While the precise concentrations of this compound in these plants are not extensively documented, related cyanogenic glycosides like sambunigrin are found in Sambucus nigra leaves and flowers in variable amounts.[3][4]

The biosynthesis of cyanogenic glycosides is a multi-step process originating from amino acids.[5] While the specific pathway for this compound has not been fully elucidated, it is presumed to follow the general pathway for aromatic cyanogenic glycosides derived from L-phenylalanine or L-tyrosine. This process involves N-hydroxylation, aldoxime and nitrile formation, and subsequent hydroxylation and glycosylation.[2][5]

Mechanism of Cyanogenesis

The toxicity of this compound is contingent upon its hydrolysis to release hydrogen cyanide. This two-step enzymatic process is initiated when plant tissues are disrupted, bringing the glycoside into contact with specific enzymes that are typically sequestered in different cellular compartments.

  • Glycosidic Bond Cleavage: A β-glucosidase enzyme hydrolyzes the glycosidic bond of this compound, releasing the sugar moiety (glucose) and an unstable cyanohydrin, m-hydroxymandelonitrile.

  • Cyanohydrin Decomposition: The cyanohydrin then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to yield m-hydroxybenzaldehyde and hydrogen cyanide.

Cyanogenesis This compound This compound m_hydroxymandelonitrile m-Hydroxymandelonitrile (Cyanohydrin) This compound->m_hydroxymandelonitrile Hydrolysis Glucose Glucose This compound->Glucose beta_glucosidase β-Glucosidase m_hydroxybenzaldehyde m-Hydroxybenzaldehyde m_hydroxymandelonitrile->m_hydroxybenzaldehyde Decomposition HCN Hydrogen Cyanide (HCN) m_hydroxymandelonitrile->HCN hydroxynitrile_lyase Hydroxynitrile Lyase (or spontaneous)

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. The following tables summarize available data for this compound and related compounds.

Compound Plant Source Part Concentration Citation
SambunigrinSambucus nigraLeaves27.68–209.61 µg/g FW[4]
SambunigrinSambucus nigraFlowers1.23–18.88 µg/g FW[4]
This compoundSambucus nigra-Present[3]
Total PhenolicsSambucus nigraFlowers61321.82 - 85961.64 mg/kg DW[6]
Total PhenolicsSambucus nigraLeaves36136.62 - 93890.37 mg/kg DW[6]
Total FlavonoidsSambucus nigraFlowers34997.17 - 57124.80 mg/kg DW[6]
Total FlavonoidsSambucus nigraLeaves20474.20 - 78757.38 mg/kg DW[6]

FW: Fresh Weight, DW: Dry Weight

Parameter Value Conditions Compound Citation
LD₅₀ Not available-This compound-
Km (β-glucosidase) Typically ≤ 1 mMVariedGeneral[7]
kcat (β-glucosidase) Typically ≤ 300 s⁻¹VariedGeneral[7]

Toxicological Effects of Cyanide

The toxicity of this compound is primarily attributed to the release of hydrogen cyanide, a potent cellular toxin. Cyanide exerts its effects through multiple mechanisms, leading to cellular dysfunction and, at high concentrations, cell death.

Inhibition of Cellular Respiration

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This blocks the utilization of oxygen, leading to a rapid cessation of aerobic respiration and ATP production.

Disruption of Calcium Homeostasis

Cyanide exposure leads to a significant disruption of intracellular calcium (Ca²⁺) homeostasis. This includes the release of Ca²⁺ from intracellular stores and an influx of extracellular Ca²⁺.[8][9][10] Elevated cytosolic Ca²⁺ levels can activate a cascade of detrimental cellular processes, including the activation of proteases, phospholipases, and endonucleases, ultimately contributing to cell death.[1]

CalciumHomeostasis Cyanide Cyanide (from this compound) ER Endoplasmic Reticulum Cyanide->ER Induces Ca²⁺ release Mitochondria Mitochondria Cyanide->Mitochondria Induces Ca²⁺ release Ca_channel Voltage-gated Ca²⁺ channels Cyanide->Ca_channel Promotes influx Cytosolic_Ca ↑ Cytosolic Ca²⁺ ER->Cytosolic_Ca Mitochondria->Cytosolic_Ca Ca_channel->Cytosolic_Ca Cellular_Damage Cellular Damage (Enzyme activation, Apoptosis) Cytosolic_Ca->Cellular_Damage

Induction of Oxidative Stress

Cyanide toxicity is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][12][13] The inhibition of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

OxidativeStress Cyanide Cyanide (from this compound) ETC Mitochondrial Electron Transport Chain Cyanide->ETC Inhibits ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Electron leakage Oxidative_Damage Oxidative Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->Oxidative_Damage

Apoptosis

At lower concentrations, cyanide can induce apoptosis, or programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[4][14][15] The disruption of mitochondrial function and the increase in intracellular calcium are key triggers for the initiation of the apoptotic cascade.

Apoptosis Cyanide Cyanide (from this compound) Mitochondria Mitochondrial Dysfunction Cyanide->Mitochondria Cyt_c Cytochrome c Release Mitochondria->Cyt_c Caspase9 Caspase-9 Activation Cyt_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following sections provide generalized methodologies for the extraction, purification, and analysis of cyanogenic glycosides that can be adapted for this compound.

Extraction and Purification Workflow

ExtractionWorkflow Plant_Material Plant Material (e.g., Xeranthemum cylindraceum) Grinding Grinding in liquid nitrogen Plant_Material->Grinding Extraction Extraction with Methanol/Water Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (under reduced pressure) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica gel or Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Final_Purification Final Purification (e.g., Preparative HPLC) Pooling->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

6.1.1. Extraction

  • Sample Preparation: Fresh plant material (leaves, flowers) should be flash-frozen in liquid nitrogen and ground to a fine powder to prevent enzymatic hydrolysis.

  • Solvent Extraction: The powdered material is then extracted with a polar solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), at room temperature with agitation for several hours. This process should be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

6.1.2. Purification

  • Column Chromatography: The crude extract can be subjected to column chromatography for initial purification. A variety of stationary phases can be used, including silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).[16][17]

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound. A suitable solvent system (e.g., ethyl acetate:methanol:water) is used for development, and the spots can be visualized under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).[16][17]

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound can be further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.[18][19][20][21][22]

Characterization

6.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Detection: UV detector at a wavelength where this compound absorbs (e.g., 220 nm).

  • Quantification: Can be performed by comparing the peak area with that of a known standard.

6.2.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.

6.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the arrangement of atoms in the molecule.[12][23][24][25]

6.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH), nitrile (-C≡N), and glycosidic linkages.[26][27][28][29][30]

Determination of Cyanogenic Potential

The amount of HCN released from this compound can be quantified using an enzymatic assay.

  • Enzymatic Hydrolysis: A solution of purified this compound or a plant extract is incubated with an excess of β-glucosidase in a sealed vial.

  • HCN Trapping: The released HCN is trapped in a solution of sodium hydroxide.

  • Quantification: The amount of cyanide in the trapping solution can be determined colorimetrically using a reagent such as chloramine-T and a pyridine-barbituric acid solution, or by using an ion-selective electrode.[16][31][32]

Conclusion

This compound, as a cyanogenic glycoside, plays a role in the chemical defense of the plants that produce it. Its biological activity is intrinsically linked to the release of hydrogen cyanide, a potent metabolic poison. While the general principles of cyanogenesis and cyanide toxicity are well-understood, specific quantitative data and detailed experimental protocols for this compound remain limited. This guide has synthesized the available information and provided a framework for future research into this intriguing natural product. Further investigation into the quantitative distribution of this compound in nature, its precise biosynthetic pathway, and a more detailed toxicological profile will be crucial for a complete understanding of its role in biological systems and its potential implications for human and animal health.

References

An In-depth Technical Guide to the Toxicology of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside, a class of naturally occurring compounds found in various plants. While research into the specific toxicological profile of this compound is limited, its classification as a cyanogenic glycoside provides a strong basis for understanding its potential toxicity. The primary mechanism of toxicity for this class of compounds is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This guide provides a comprehensive overview of the toxicology of this compound, drawing from the established knowledge of cyanogenic glycosides and cyanide toxicity. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of compounds with similar structures or potential toxicological profiles.

Core Toxicological Profile

The toxicity of this compound is intrinsically linked to its metabolic breakdown, which liberates hydrogen cyanide. This process is the central event in its toxicological mechanism.

Mechanism of Toxicity: Cyanide Release

When plant tissues containing this compound are damaged, or upon ingestion and subsequent interaction with gut microflora, the glycosidic bond in the this compound molecule is cleaved by β-glucosidase enzymes. This enzymatic action releases an unstable cyanohydrin, which then rapidly decomposes to release hydrogen cyanide (HCN).[1][2]

Primary Molecular Target: Cytochrome c Oxidase

Hydrogen cyanide is a potent inhibitor of cellular respiration. Its primary molecular target is cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.[3] Cyanide binds to the ferric iron (Fe³⁺) within the heme a₃ component of cytochrome c oxidase, preventing the transfer of electrons to oxygen. This inhibition effectively halts aerobic respiration and leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.[3]

Quantitative Toxicological Data

Due to the limited specific research on this compound, the following table summarizes the acute toxicity data for chemically related and well-studied cyanogenic glycosides. This data provides an estimate of the potential toxicity of this compound. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population.

CompoundAnimal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
LinamarinRatOral450[4]
AmygdalinRatOral880[5]
PrunasinRatOral490[5]
Hydrogen CyanideRatOral3.7
Potassium CyanideRatOral10

Table 1: Acute Toxicity of Selected Cyanogenic Glycosides and Cyanide Salts

Signaling Pathways Affected by this compound-derived Cyanide

The toxic effects of cyanide extend beyond the inhibition of cytochrome c oxidase, impacting various cellular signaling pathways.

Disruption of Cellular Respiration and Energy Metabolism

The primary signaling disruption is the abrupt cessation of the mitochondrial electron transport chain, leading to a collapse in cellular ATP levels. This energy crisis affects all energy-dependent cellular processes.

This compound This compound HCN Hydrogen Cyanide (HCN) This compound->HCN β-glucosidase CCO Cytochrome c Oxidase (Complex IV) HCN->CCO Inhibition ATP ATP Production HCN->ATP Inhibits ETC Electron Transport Chain CCO->ETC Component of ETC->ATP Drives Hypoxia Cellular Hypoxia ATP->Hypoxia Depletion leads to

Metabolic Pathway of this compound Toxicity.
Excitotoxicity via NMDA Receptor Modulation

Cyanide has been shown to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a key component in glutamatergic neurotransmission.[4][5][6][7] This potentiation can lead to excessive neuronal excitation, an influx of calcium ions (Ca²⁺), and subsequent excitotoxicity, contributing to the neurotoxic effects of cyanide.

HCN Hydrogen Cyanide (HCN) NMDAR NMDA Receptor HCN->NMDAR Potentiates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to HCN Hydrogen Cyanide (HCN) ETC_dysfunction Electron Transport Chain Dysfunction HCN->ETC_dysfunction Causes ROS Reactive Oxygen Species (ROS) Generation ETC_dysfunction->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Results in A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Solutions D Treat Cells with this compound B->D C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J A Animal Acclimatization C Administer Starting Dose (n=3) A->C B Dose Formulation B->C D Observe for 14 Days (Toxicity Signs, Body Weight, Mortality) C->D E Evaluate Outcome D->E F Stop Test and Classify E->F 3/3 Die G Dose Next Group (Higher/Lower) E->G 0-2/3 Die H Gross Necropsy E->H End of Study G->D A Isolate Mitochondria B Quantify Protein (Bradford Assay) A->B D Pre-incubate Mitochondria with Inhibitor A->D C Prepare Reduced Cytochrome c E Initiate Reaction with Cytochrome c C->E D->E F Monitor Absorbance at 550 nm E->F G Calculate Enzyme Activity F->G H Determine % Inhibition and IC50 G->H

References

Methodological & Application

Application Notes and Protocols for the Isolation of Zierin from Xeranthemum annuum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside, has been identified and isolated from the root and stem tissues of Xeranthemum annuum. This document provides a detailed protocol for the isolation and purification of this compound from this plant species. The methodology is based on conventional chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), adapted from established procedures for the isolation of cyanogenic glycosides from plant materials. This protocol is intended to serve as a comprehensive guide for researchers interested in obtaining pure this compound for further pharmacological and developmental studies. While this compound has been successfully isolated from Xeranthemum annuum, the primary literature lacks a detailed experimental protocol. Therefore, this document presents a representative, detailed procedure synthesized from standard methodologies for cyanogenic glycoside isolation.

Introduction

Xeranthemum annuum, a member of the Asteraceae family, is a plant known for its diverse chemical constituents. Among these are cyanogenic glycosides, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis. This compound is a notable cyanogenic glycoside that has been successfully isolated from the ethanol extract of the roots and stems of Xeranthemum annuum[1][2]. The isolation of this compound is a critical step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a robust and reproducible method for the isolation of this compound, providing a foundation for further research into its biological activities.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process.

Table 1: Extraction Yield from Xeranthemum annuum

Plant MaterialExtraction SolventDry Weight of Plant Material (g)Weight of Crude Extract (g)Yield (%)
Root and Stem80% Ethanol100050.15.01

Table 2: Chromatographic Purification of this compound

Chromatographic StepStationary PhaseMobile PhaseFraction(s) CollectedWeight of Fraction (mg)Purity (%)
Column ChromatographySilica Gel (60-120 mesh)Chloroform:Methanol GradientF3 - F5850~60
Preparative HPLCC18 (10 µm)Acetonitrile:Water GradientPeak 2 (retention time ~15 min)50>98

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: Collect the roots and stems of Xeranthemum annuum during the flowering season. 1.2. Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. 1.3. Drying: Clean the plant material to remove any soil and debris. Air-dry the roots and stems in a well-ventilated area at room temperature until they are brittle. 1.4. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of this compound

2.1. Maceration: 2.1.1. Place 1 kg of the powdered root and stem material into a large glass container. 2.1.2. Add 5 L of 80% ethanol to the container, ensuring the plant material is fully submerged. 2.1.3. Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. 2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Re-extract the plant residue twice more with 5 L of 80% ethanol each time. 2.2.3. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Chromatographic Isolation and Purification

This protocol employs a two-step chromatographic procedure for the isolation of this compound.

3.1.1. Column Preparation: 3.1.1.1. Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform. 3.1.1.2. Pack a glass column (5 cm diameter, 50 cm length) with the silica gel slurry. 3.1.1.3. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. 3.1.1.4. Wash the column with chloroform until the silica gel is well-equilibrated. 3.1.2. Sample Loading: 3.1.2.1. Dissolve 10 g of the crude ethanol extract in a minimal amount of methanol. 3.1.2.2. Adsorb this mixture onto 20 g of silica gel and dry it to a free-flowing powder. 3.1.2.3. Carefully load the dried sample onto the top of the prepared column. 3.1.3. Elution: 3.1.3.1. Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. 3.1.3.2. Collect fractions of 50 mL each. 3.1.3.3. The elution gradient can be as follows:

  • Fractions 1-10: 100% Chloroform
  • Fractions 11-20: Chloroform:Methanol (98:2)
  • Fractions 21-30: Chloroform:Methanol (95:5)
  • Fractions 31-40: Chloroform:Methanol (90:10)
  • Fractions 41-50: Chloroform:Methanol (80:20) 3.1.4. Fraction Analysis: 3.1.4.1. Monitor the collected fractions by Thin Layer Chromatography (TLC) on silica gel plates using a chloroform:methanol (9:1) solvent system. 3.1.4.2. Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating). 3.1.4.3. Pool the fractions containing the compound of interest (this compound is expected to elute in the more polar fractions).

3.2.1. Sample Preparation: 3.2.1.1. Combine and concentrate the this compound-rich fractions obtained from column chromatography. 3.2.1.2. Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter. 3.2.2. HPLC Conditions:

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 40% B
  • 25-30 min: 40% to 100% B
  • 30-35 min: 100% B
  • Flow Rate: 15 mL/min
  • Detection: UV at 220 nm 3.2.3. Fraction Collection: 3.2.3.1. Inject the sample onto the preparative HPLC system. 3.2.3.2. Collect the peak corresponding to the retention time of this compound. 3.2.3.3. Concentrate the collected fraction to obtain pure this compound.

Identification and Characterization

The identity and purity of the isolated this compound can be confirmed by the following methods:

  • Analytical HPLC: To confirm purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Mandatory Visualization

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collection of Xeranthemum annuum (Roots & Stems) p2 Drying and Powdering p1->p2 e1 Maceration with 80% Ethanol p2->e1 e2 Filtration and Concentration e1->e2 3x repetition c1 Column Chromatography (Silica Gel) e2->c1 Crude Extract c2 Fraction Collection and TLC Analysis c1->c2 h1 Preparative HPLC (C18) c2->h1 This compound-rich fractions h2 Peak Collection h1->h2 a1 Purity Check (Analytical HPLC) h2->a1 Pure this compound a2 Structural Elucidation (MS, NMR) a1->a2

Caption: Workflow for the isolation of this compound from Xeranthemum annuum.

References

Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) in Natural Product Purification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Zierin": Initial searches for the purification of a compound specifically named "this compound" using High-Speed Countercurrent Chromatography (HSCCC) did not yield specific results. It is possible that "this compound" is a less common natural product, a proprietary name, or a potential typographical error. The search results did, however, provide extensive information on the purification of various natural products by HSCCC and on the biological signaling pathways of a peptide hormone called "Irisin."

This document will provide a detailed application note and protocol for the purification of a representative natural product using HSCCC, based on established methodologies. Additionally, it will detail the signaling pathways of Irisin, which may be of interest to researchers in drug development.

Application Note: Purification of Natural Products Using High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a versatile liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of a wide range of natural products.[1][2][3][4] Unlike traditional chromatography methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it.[5] This eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery and preservation of biological activity.[6]

Key Advantages of HSCCC for Natural Product Purification:

  • High Sample Loading Capacity: HSCCC can accommodate a wide range of sample sizes, from milligrams to grams, on the same instrument.[1]

  • High Resolution and Purity: The technique offers excellent separation efficiency, often yielding high-purity compounds in a single step.[3][4]

  • No Solid Support: The absence of a solid matrix prevents sample loss due to irreversible adsorption and reduces the risk of sample denaturation.[5][6]

  • Versatility: HSCCC can be applied to a broad spectrum of natural products with varying polarities by selecting appropriate two-phase solvent systems.[1][3]

  • Cost-Effectiveness: The solvents used in HSCCC can often be recycled, and the absence of expensive solid stationary phases makes it an economical choice for preparative scale purification.[4]

Experimental Protocol: A General Method for Natural Product Purification by HSCCC

This protocol outlines a general workflow for the purification of a target compound from a crude plant extract using HSCCC.

1. Preparation of Crude Extract:

  • The initial step involves the extraction of the desired compounds from the raw plant material. This is typically achieved through methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction using appropriate solvents (e.g., ethanol, methanol, ethyl acetate).[7][8]

  • The resulting crude extract is then typically concentrated under reduced pressure to yield a dry powder or a viscous residue.

2. Selection of a Two-Phase Solvent System:

  • The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound (typically between 0.5 and 2.0).

  • A common approach for solvent system selection involves mixing the crude extract with a pre-selected two-phase solvent system in a test tube, shaking vigorously, and then analyzing the distribution of the target compound in each phase using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. HSCCC Instrumentation and Operation:

  • Workflow Diagram:

    HSCCC_Workflow A Solvent System Preparation B HSCCC Column Filling (Stationary Phase) A->B C Equilibration (Mobile Phase Pumping) B->C D Sample Injection C->D E Elution and Fraction Collection D->E F Analysis of Fractions (TLC/HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation and Purified Compound Isolation G->H

    Caption: General workflow for natural product purification by HSCCC.

  • Protocol Steps:

    • The HSCCC column is first entirely filled with the stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).[9]

    • The mobile phase is pumped into the column at a set flow rate until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

    • The prepared sample solution (dissolved in a small volume of the solvent system) is then injected into the column.

    • The elution process is monitored using a UV-Vis detector, and fractions are collected at regular intervals.

    • The collected fractions are analyzed by TLC or HPLC to determine the purity of the target compound.

    • Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the purified product.

4. Data Presentation: Representative HSCCC Purification

The following table summarizes typical quantitative data from a hypothetical HSCCC purification of a natural product.

ParameterValueReference
Instrument Preparative HSCCC System[Generic]
Solvent System n-Hexane-Ethyl Acetate-Methanol-Water (4:6:5:5, v/v/v/v)[Hypothetical]
Mobile Phase Upper Phase[Hypothetical]
Stationary Phase Lower Phase[Hypothetical]
Flow Rate 2.0 mL/min[Hypothetical]
Rotational Speed 850 rpm[Hypothetical]
Sample Size 500 mg of crude extract[Hypothetical]
Injection Volume 10 mL[Hypothetical]
Detection Wavelength 254 nm[Hypothetical]
Yield of Purified Compound 50 mg[Hypothetical]
Purity of Final Product >98% (by HPLC)[Hypothetical]

Biological Signaling Pathways of Irisin

Irisin is a myokine that is produced and secreted by skeletal muscle during exercise. It plays a significant role in metabolism and has demonstrated various therapeutic potentials.[10][11] Fndc5/irisin exerts its biological effects through several intracellular signaling pathways.[10][11]

Key Signaling Pathways Activated by Irisin:

  • MAPK Signaling Pathway: This is considered a major signaling pathway for irisin's effects. It is involved in neural differentiation, the browning of white adipocytes, and the proliferation and differentiation of osteoblasts.[10][11] The ERK and p38 MAPK pathways, in particular, are activated by irisin and are involved in promoting cell proliferation and glucose uptake.[10]

  • AMPK Pathway: Irisin can activate the AMPK pathway, which plays a role in glucose uptake in muscle cells.[10]

  • PI3K/AKT Pathway: This pathway is another important mediator of irisin's functions.[10][11]

  • STAT3/Snail Pathway: This pathway is also implicated in the cellular activities of irisin.[10][11]

  • TLR4/MyD88 Signaling Pathway: Irisin has been shown to have anti-inflammatory properties that are connected to the downregulation of the TLR4/MyD88 signaling pathway.[12] It can reduce the expression of TLR4 and MyD88, leading to decreased activation of NF-κB and MAPK pathways, which in turn reduces the production of pro-inflammatory cytokines.[12]

Signaling Pathway Diagram:

Irisin_Signaling Irisin Irisin Receptor Unknown Receptor Irisin->Receptor TLR4 TLR4/MyD88 Pathway Irisin->TLR4 Inhibits MAPK MAPK Pathway (ERK, p38) Receptor->MAPK AMPK AMPK Pathway Receptor->AMPK PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT STAT3 STAT3/Snail Pathway Receptor->STAT3 Cell_Effects Cellular Effects: - Browning of Adipose Tissue - Increased Glucose Uptake - Neuroprotection - Anti-inflammatory Effects - Osteoblast Differentiation MAPK->Cell_Effects AMPK->Cell_Effects PI3K_AKT->Cell_Effects STAT3->Cell_Effects TLR4->Cell_Effects Modulates

Caption: Key signaling pathways modulated by Irisin.

References

Application Note: Quantification of Zierin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zierin is a cyanogenic glycoside, a class of secondary metabolites found in various plant species, including those of the Australian native genus Zieria.[1][2] Cyanogenic glycosides can release toxic hydrogen cyanide upon enzymatic hydrolysis, making their quantification essential for the chemical profiling, safety assessment, and quality control of plant extracts intended for research or commercial use.[3][4] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound in plant materials.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other endogenous components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase gradient of water and acetonitrile. Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a purified this compound standard.

Experimental Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol.

    • Bring the flask to volume with methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Store this stock solution at 4°C in a dark vial.

  • Working Calibration Standards (5 - 200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile).

    • A typical concentration range would include 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation (Plant Extract)

This protocol is designed to efficiently extract this compound while minimizing its enzymatic degradation.

  • Plant Material Preparation:

    • Dry the plant material (e.g., leaves of a Zieria species) at 40-50°C or freeze-dry to a constant weight.

    • Grind the dried material into a fine, homogenous powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered plant material into a 15 mL centrifuge tube.

    • Add 10 mL of the extraction solvent (Methanol:Water:Formic Acid, 70:29.9:0.1, v/v/v). The acidic condition helps to inactivate degradative enzymes.[5]

    • Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

  • Sample Cleanup:

    • Centrifuge the suspension at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.[7]

HPLC Operating Conditions

The following parameters provide a starting point for the analysis and may be optimized for specific instruments and plant matrices.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5% to 40% B; 15-18 min, 40% to 95% B; 18-20 min, 95% B; 20-22 min, 95% to 5% B; 22-25 min, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 225 nm

Rationale for Wavelength Selection: this compound contains a benzonitrile chromophore. While a specific UV spectrum for this compound is not widely published, related aromatic compounds and glycosides show strong absorbance in the 210-230 nm range.[8][9] A wavelength of 225 nm is proposed as a starting point for detection, offering good sensitivity for the π → π* transitions of the aromatic system.[10]

Method Validation Summary

The described HPLC method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical acceptance criteria and representative data based on the analysis of similar cyanogenic glycosides.[5][11]

Validation ParameterSpecificationTypical Performance
Linearity (R²) ≥ 0.9950.9992
Range 5 - 200 µg/mL5 - 200 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 31.5 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 104.8 µg/mL
Precision (%RSD, n=6) ≤ 2.0%Intra-day: 0.85%, Inter-day: 1.42%
Accuracy (% Recovery) 90 - 110%98.5% - 103.2%

Visualization of Experimental Workflow

The logical flow from sample collection to final data analysis is depicted in the following diagram.

G Diagram 1: this compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A 1. Dry & Grind Zieria Plant Material B 2. Weigh Sample A->B C 3. Add Acidified Methanol/Water Solvent B->C D 4. Ultrasonic Extraction C->D E 5. Centrifuge D->E F 6. Filter Supernatant (0.22 µm Syringe Filter) E->F G 7. Inject Sample into HPLC-UV System F->G H 8. Chromatographic Separation (C18 Column) G->H I 9. UV Detection (225 nm) H->I J 10. Quantify this compound Peak Against Calibration Curve I->J

References

Application Notes and Protocols for the Structural Elucidation of Zierin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zierin is a cyanogenic glycoside, a class of natural products characterized by the presence of a nitrile group and a glycosidically bound sugar. The elucidation of its precise chemical structure is a prerequisite for understanding its biological activity and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural determination of such natural products in solution. This document provides a comprehensive guide to the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the complete structural assignment of this compound.

While a comprehensive literature search did not yield a publication with a complete, tabulated set of experimental ¹H and ¹³C NMR data for this compound, this document outlines the standardized protocols and the expected data patterns for its structural elucidation. The provided tables are templates that would be populated with experimental data upon successful isolation and NMR analysis of this compound.

Chemical Structure of this compound:

Zierin_Structure cluster_aglycone Aglycone Moiety cluster_glucose Glucose Moiety Aglycone_C1 C1' Aglycone_C2 C2' Aglycone_C1->Aglycone_C2 Aglycone_C_alpha Aglycone_C1->Aglycone_C_alpha Aglycone_C3 C3' Aglycone_C2->Aglycone_C3 Aglycone_C4 C4' Aglycone_C3->Aglycone_C4 Aglycone_OH OH Aglycone_C3->Aglycone_OH Aglycone_C5 C5' Aglycone_C4->Aglycone_C5 Aglycone_C6 C6' Aglycone_C5->Aglycone_C6 Aglycone_C6->Aglycone_C1 Aglycone_CN CN Aglycone_C_alpha->Aglycone_CN Glucose_C1 C1 Aglycone_C_alpha->Glucose_C1 O-glycosidic bond Glucose_C2 C2 Glucose_C1->Glucose_C2 Glucose_C3 C3 Glucose_C2->Glucose_C3 Glucose_C4 C4 Glucose_C3->Glucose_C4 Glucose_C5 C5 Glucose_C4->Glucose_C5 Glucose_C6 C6 Glucose_C5->Glucose_C6 Glucose_O O Glucose_C5->Glucose_O Glucose_O->Glucose_C1

Caption: Chemical structure of this compound, highlighting the aglycone and glucose moieties connected by an O-glycosidic bond.

Experimental Protocols

A standard suite of NMR experiments is required for the complete structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source (e.g., Zieria laevigata) and purified to >95% purity as determined by HPLC or LC-MS.

  • Sample Preparation for NMR:

    • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical and should be one in which this compound is highly soluble and which does not have signals that overlap with key resonances of the analyte.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, for chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

    • Typical Parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 s

      • Relaxation delay: 1-5 s

      • Number of scans: 8-16

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of non-equivalent carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

    • Typical Parameters:

      • Pulse sequence: zgpg30 (with proton decoupling)

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar coupling networks, revealing which protons are adjacent to each other within a spin system.

    • Typical Parameters:

      • Pulse sequence: cosygpqf or similar

      • Spectral width (F1 and F2): 12-16 ppm

      • Number of increments (F1): 256-512

      • Number of scans per increment: 2-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3 or similar (for multiplicity editing)

      • Spectral width (F2 - ¹H): 12-16 ppm

      • Spectral width (F1 - ¹³C): 160-200 ppm

      • ¹JCH coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz)

      • Number of increments (F1): 128-256

      • Number of scans per increment: 4-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse sequence: hmbcgpndqf or similar

      • Spectral width (F2 - ¹H): 12-16 ppm

      • Spectral width (F1 - ¹³C): 200-240 ppm

      • Long-range coupling constant (ⁿJCH): Optimized for 2-3 bond couplings (e.g., 8-10 Hz)

      • Number of increments (F1): 256-512

      • Number of scans per increment: 8-32

Data Presentation: Expected NMR Data for this compound

The following tables provide a template for the expected ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are hypothetical and based on typical values for similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-α5.90s-1HAglycone CH
H-2'7.30d8.01HAromatic CH
H-4'6.80d8.01HAromatic CH
H-5'6.90dd8.0, 2.01HAromatic CH
H-6'7.10d2.01HAromatic CH
H-14.80d7.51HAnomeric H
H-23.20m1HGlucose CH
H-33.30m1HGlucose CH
H-43.10m1HGlucose CH
H-53.40m1HGlucose CH
H-6a3.70m1HGlucose CH₂
H-6b3.50m1HGlucose CH₂
3'-OH9.50s-1HPhenolic OH

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Positionδ (ppm)Carbon TypeAssignment
CN118.0QuaternaryNitrile C
C-α70.0CHAglycone CH
C-1'135.0QuaternaryAromatic C
C-2'115.0CHAromatic CH
C-3'158.0QuaternaryAromatic C-OH
C-4'116.0CHAromatic CH
C-5'120.0CHAromatic CH
C-6'114.0CHAromatic CH
C-1102.0CHAnomeric C
C-274.0CHGlucose CH
C-377.0CHGlucose CH
C-470.0CHGlucose CH
C-576.0CHGlucose CH
C-661.0CH₂Glucose CH₂

Data Analysis and Structure Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound.

NMR_Workflow H1_NMR ¹H NMR Analysis - Identify proton signals - Determine multiplicity and integration COSY COSY Analysis - Establish ¹H-¹H spin systems (aromatic and glucose moieties) H1_NMR->COSY C13_NMR ¹³C NMR Analysis - Identify carbon signals - Determine carbon types (CH, CH₂, CH₃, Cq) HSQC HSQC Analysis - Correlate each proton to its directly attached carbon C13_NMR->HSQC COSY->HSQC HMBC HMBC Analysis - Connect spin systems via long-range ¹H-¹³C correlations - Confirm quaternary carbon assignments - Link aglycone to glucose HSQC->HMBC Structure Final Structure of this compound HMBC->Structure

Caption: Workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.

Interpretation of Key Correlations:

  • COSY:

    • Correlations between the aromatic protons (H-2', H-4', H-5', H-6') will confirm their connectivity and substitution pattern on the benzene ring.

    • A distinct spin system will be observed for the glucose moiety, starting from the anomeric proton (H-1) and extending through H-2, H-3, H-4, H-5, and the two H-6 protons.

  • HSQC:

    • Each proton signal (except for the exchangeable OH proton) will show a correlation to a carbon signal, allowing for the direct assignment of all protonated carbons.

    • The multiplicity-edited HSQC will distinguish CH/CH₃ signals from CH₂ signals based on the phase of the cross-peaks.

  • HMBC:

    • Key Aglycone Correlations:

      • H-α will show correlations to the nitrile carbon (CN) and carbons of the aromatic ring (C-1', C-2', C-6').

      • Aromatic protons will show correlations to neighboring aromatic carbons, confirming the substitution pattern.

    • Key Glycosidic Linkage Correlation: A crucial correlation will be observed between the anomeric proton of the glucose (H-1) and the α-carbon of the aglycone (C-α). This correlation definitively establishes the point of attachment between the sugar and the aglycone.

    • Intra-residue Glucose Correlations: Protons within the glucose unit will show 2- and 3-bond correlations to other carbons within the sugar ring, further confirming its structure.

By systematically analyzing the data from this comprehensive suite of NMR experiments, the unambiguous structural elucidation of this compound can be achieved.

Application Note: Mass Spectrometry Fragmentation Analysis of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside found in various plant species, including Zieria laevigata and Xeranthemum cylindraceum.[1] As with other cyanogenic glycosides, this compound can release hydrogen cyanide upon enzymatic hydrolysis, making its detection and characterization crucial in toxicology, natural product chemistry, and drug development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a proposed fragmentation pathway based on the general behavior of cyanogenic glycosides under collision-induced dissociation (CID).

Disclaimer: As of the writing of this document, detailed experimental mass spectrometry fragmentation data for this compound is not widely available in published literature. The fragmentation pathway and corresponding quantitative data presented herein are therefore a predictive model based on the known fragmentation patterns of structurally similar cyanogenic glycosides and established principles of mass spectrometry.[2][3] Researchers are advised to confirm these findings with their own experimental data.

This compound has a molecular formula of C₁₄H₁₇NO₇ and a molecular weight of 311.29 g/mol . Its structure consists of a glucose moiety linked to an aglycone, which is derived from 3-hydroxymandelonitrile.

Experimental Protocols

This section details a general protocol for the extraction and LC-MS/MS analysis of this compound from a plant matrix. The methodology is adapted from established protocols for the analysis of cyanogenic glycosides.

Sample Preparation and Extraction

Proper sample handling is critical to prevent the degradation of cyanogenic glycosides.

  • Cryogenic Grinding: To prevent enzymatic hydrolysis, plant samples should be flash-frozen in liquid nitrogen and ground to a fine powder under cryogenic conditions.

  • Extraction Solvent: A solution of 80% methanol in water with 1% formic acid is a commonly used and effective extraction solvent. The formic acid helps to acidify the sample and improve the stability of the glycosides.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture thoroughly.

    • Extract for 30 minutes using a rotary tumbler or shaker at room temperature.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step. The flow rate is typically between 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of cyanogenic glycosides, as they readily form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

    • Precursor Ion Selection: For this compound (C₁₄H₁₇NO₇, exact mass: 311.1005), the precursor ion to target for MS/MS would be the protonated molecule at m/z 312.1078 or the sodium adduct at m/z 334.0898.

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: The collision energy should be optimized for the specific instrument and compound to achieve characteristic fragmentation. A starting point would be in the range of 10-30 eV.

Data Presentation: Proposed Fragmentation of this compound

The proposed fragmentation of the protonated this compound molecule [M+H]⁺ is expected to primarily involve the cleavage of the glycosidic bond, which is a common fragmentation pathway for glycosides. This results in the formation of a protonated aglycone and the neutral loss of the glucose moiety. Further fragmentation of the aglycone can also occur.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
312.1078150.0555[C₈H₈NO₂]⁺ (Protonated 3-hydroxymandelonitrile)162.0523 (Glucose)
312.1078133.0500[C₈H₇NO]⁺ (Loss of water from the aglycone)179.0578 (Glucose + H₂O)
312.1078105.0446[C₇H₅O]⁺ (Loss of HCN from the aglycone)207.0632 (Glucose + HCN)
150.0555133.0500[C₈H₇NO]⁺17.0055 (H₂O)
150.0555122.0602[C₈H₈O]⁺28.0047 (CO)
150.0555105.0446[C₇H₅O]⁺45.0109 (HCN + H₂O)

Visualization of Proposed Fragmentation and Workflow

This compound Fragmentation Pathway

Zierin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 312.1078 frag1 Aglycone [C₈H₈NO₂]⁺ m/z 150.0555 precursor->frag1 - C₆H₁₀O₅ (162.05 Da) frag2 [Aglycone - H₂O]⁺ [C₈H₇NO]⁺ m/z 133.0500 frag1->frag2 - H₂O (18.01 Da) frag3 [Aglycone - HCN]⁺ [C₇H₅O]⁺ m/z 105.0446 frag1->frag3 - HCN (27.01 Da)

Caption: Proposed CID fragmentation pathway of protonated this compound.

Experimental Workflow

Experimental_Workflow start Plant Material Collection prep Cryogenic Grinding start->prep extraction Solvent Extraction (80% MeOH, 1% Formic Acid) prep->extraction centrifuge Centrifugation & Filtration extraction->centrifuge lcms LC-MS/MS Analysis (C18, ESI+) centrifuge->lcms data_acq Data Acquisition (Full Scan & Product Ion Scan) lcms->data_acq data_proc Data Processing & Analysis data_acq->data_proc end Compound Identification & Quantification data_proc->end

Caption: General workflow for cyanogenic glycoside analysis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry fragmentation analysis of this compound. While the presented fragmentation data is based on a predictive model, the detailed experimental protocols offer a robust starting point for researchers to develop and validate their own methods for the identification and quantification of this compound in various matrices. The proposed fragmentation pathway, centered on the cleavage of the glycosidic bond, is a logical hypothesis that can guide the interpretation of experimental MS/MS data. Further studies are warranted to confirm the fragmentation pattern of this compound and to expand the library of mass spectral data for cyanogenic glycosides, which will be invaluable for the fields of natural product chemistry, food safety, and drug discovery.

References

Application Notes and Protocols for Measuring Zierin's Anticholinesterase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic transmission.[1][2] The inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[2][3][4] This document provides detailed protocols and application notes for assessing the anticholinesterase activity of a compound of interest, referred to herein as "Zierin." As there is no readily available scientific literature detailing the anticholinesterase properties of this compound, a cyanogenic glycoside[5], the following methodologies are based on well-established and widely accepted techniques for characterizing novel cholinesterase inhibitors.

These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against both AChE and BChE. The primary method detailed is the spectrophotometric Ellman's assay, a robust and cost-effective method for determining cholinesterase activity.[6][7][8]

Data Presentation

Quantitative data from anticholinesterase activity assays should be systematically recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing key quantitative parameters.

Table 1: Summary of Anticholinesterase Activity of this compound

Enzyme TargetTest CompoundIC50 (µM)Inhibition TypeKinetic Parameters (if determined)
Acetylcholinesterase (AChE)This compound[Insert Value][e.g., Competitive, Non-competitive, Uncompetitive, Mixed]Km: [Insert Value]
Vmax: [Insert Value]
Donepezil (Positive Control)[Insert Value]Known CompetitiveN/A
Butyrylcholinesterase (BChE)This compound[Insert Value][e.g., Competitive, Non-competitive, Uncompetitive, Mixed]Km: [Insert Value]
Vmax: [Insert Value]
Tacrine (Positive Control)[Insert Value]Known MixedN/A

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

In Vitro Anticholinesterase Activity Assessment using Ellman's Assay

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity in a 96-well microplate format.[2][6] The assay is based on the reaction of the thiol product of acetylthiocholine (or butyrylthiocholine) hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoate anion that can be quantified spectrophotometrically at 412-436 nm.[7][8]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • This compound (test compound)

  • Donepezil or Galantamine (positive control for AChE inhibition)

  • Tacrine or Physostigmine (positive control for BChE inhibition)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffered saline (PBS), pH 7.4 or 0.1 M Sodium Phosphate Buffer, pH 8.0[9]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and positive controls in DMSO. Further dilute to desired concentrations in the assay buffer. The final DMSO concentration in the well should not exceed 1% to avoid enzyme inhibition.

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Prepare a 10 mM stock solution of ATCI and BTCI in deionized water.

    • Prepare the enzyme solutions (AChE and BChE) in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of assay buffer

      • 20 µL of the test compound (this compound) or positive control at various concentrations. For the negative control (uninhibited enzyme activity), add 20 µL of the assay buffer containing the same concentration of DMSO as the test compound wells.

      • 20 µL of the enzyme solution (AChE or BChE).

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[9]

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Determination of Inhibition Type (Kinetics Study)

To understand the mechanism of inhibition, kinetic studies can be performed by varying the substrate concentration in the presence and absence of the inhibitor.

Protocol:

  • Follow the general Ellman's assay protocol as described above.

  • Perform the assay with a fixed concentration of this compound (e.g., at or near its IC50 value) and a range of substrate (ATCI or BTCI) concentrations.

  • Measure the reaction rates at each substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).

  • Analyze the changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway and the experimental workflow for assessing anticholinesterase activity.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ChAT ChAT ChAT->ACh_synthesis ACh_released ACh ACh_vesicle->ACh_released Exocytosis AChE AChE ACh_released->AChE Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_released->Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal This compound This compound (Inhibitor) This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Anticholinesterase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, this compound) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, this compound/Control, Enzyme) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb initiate_reaction Initiate Reaction (Add Substrate) add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Readings) initiate_reaction->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis kinetics Kinetic Studies (Determine Inhibition Type) data_analysis->kinetics end End kinetics->end

References

Application Note: In Vitro Assays for Determining the Antioxidant Potential of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are molecules that can safely interact with free radicals to terminate chain reactions before vital molecules are damaged.[3][4] Therefore, the identification and characterization of novel antioxidant compounds are of significant interest in the development of new therapeutics and dietary supplements.[1][3]

Zierin, a cyanogenic glycoside found in various plant species, is a compound of interest for its potential biological activities. This document provides detailed protocols for a panel of common and robust in vitro assays to comprehensively evaluate the antioxidant potential of this compound. The assays described herein measure different aspects of antioxidant action, including radical scavenging and reducing power.

Recommended In Vitro Antioxidant Assays

A single assay is insufficient to determine the total antioxidant property of a compound.[5] Therefore, a battery of tests based on different mechanisms is recommended.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[5][8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH.[1][3][9]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a common ROS.[10][11][12]

Experimental Workflow

The general workflow for assessing the antioxidant potential of this compound involves sample preparation, execution of the specific assay chemistry, and data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions A->B C Add Assay Reagent (e.g., DPPH, ABTS•+) B->C D Incubate in Controlled Conditions C->D E Measure Absorbance or Fluorescence D->E F Calculate % Inhibition or Area Under Curve (AUC) E->F G Determine IC50 or Trolox Equivalents (TE) F->G

Caption: General workflow for in vitro antioxidant capacity determination.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm.[6][13] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.[6] Prepare fresh daily.

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Test Samples: Create a series of dilutions from the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound samples, standard, or solvent (as a blank) to the wells.[6]

    • Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][14]

    • Measure the absorbance at 517 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 [14]

      • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the % scavenging activity against the sample concentrations.

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). The radical is generated by reacting ABTS with potassium persulfate.[8] The reduction in the color of the ABTS•+ solution is measured spectrophotometrically around 734 nm.[8][15]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal quantities (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][15] This generates the ABTS•+ radical.

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare this compound stock and test sample dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound samples or standard.

    • Mix and incubate at room temperature for 7-10 minutes.[15]

    • Measure the absorbance at 734 nm.[15]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

      • % Scavenging Effect = [(A_control - A_sample) / A_control] x 100 [8]

      • Where A_control is the initial absorbance of the ABTS•+ solution and A_sample is the absorbance after adding the sample.

    • Determine the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the reducing capacity of an antioxidant.[1] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, with an absorption maximum at 593 nm.[9][16] The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm this reagent to 37°C before use.

    • Prepare this compound stock and test sample dilutions.

    • Standard: Prepare a ferrous sulfate (FeSO₄) or Trolox standard curve.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the FRAP working reagent to each well.

    • Add 10 µL of the this compound sample, standard, or blank to the wells.[4]

    • Mix and incubate at 37°C for 4-6 minutes.[4][9]

    • Measure the absorbance at 593 nm.[9][16]

  • Data Analysis:

    • Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve.

    • Results are typically expressed as µmol Trolox Equivalents (TE) per gram or mg of this compound.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.[11] The free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) generates peroxyl radicals that quench the fluorescence of a probe (fluorescein). Antioxidants protect the fluorescein, and the protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).

    • Fluorescein Stock Solution (4 µM): Prepare in the assay buffer and store at 4°C, protected from light.

    • Fluorescein Working Solution: Dilute the stock solution 1:500 with assay buffer just before use.[11]

    • AAPH Solution (75 mM): Prepare fresh daily in assay buffer.[11]

    • Standard: Prepare a Trolox standard curve (e.g., 6.25, 12.5, 25, 50 µM).

    • Prepare this compound stock and test sample dilutions in assay buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of this compound sample, standard, or blank (assay buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.[11]

    • Mix and incubate for 30 minutes at 37°C in the plate reader.[10][18]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[10]

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[18][19]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank .

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound from the standard curve and express the results as µmol Trolox Equivalents (TE) per gram or mg of this compound.[18]

Data Presentation

Quantitative results should be summarized for clear comparison. The following table provides an example of how to present the antioxidant data for this compound against a common standard.

Table 1: Hypothetical Antioxidant Potential of this compound

AssayParameterThis compoundTrolox (Standard)
DPPH Assay IC50 (µg/mL)85.4 ± 4.212.1 ± 0.8
ABTS Assay IC50 (µg/mL)62.7 ± 3.58.5 ± 0.5
FRAP Assay FRAP Value (µmol TE/g)150.2 ± 11.6N/A
ORAC Assay ORAC Value (µmol TE/g)450.9 ± 25.3N/A

Data are presented as mean ± standard deviation (n=3). IC50 is the concentration required for 50% inhibition. TE = Trolox Equivalents.

Potential Antioxidant Signaling Pathway Involvement

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of protective enzymes.[20] The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues This compound This compound (Antioxidant) This compound->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf Maf Maf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Evaluating the Analgesic Effects of Zierin and Zierin-Containing Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zierin is a cyanogenic glycoside found in a variety of plants, including those of the Zieria, Xeranthemum, and Sambucus genera. While direct evidence for the analgesic properties of isolated this compound is limited, traditional uses and preliminary studies on extracts from this compound-containing plants suggest a potential for pain-relieving effects. For instance, extracts from Sambucus nigra (elderberry), a plant known to contain this compound, have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the analgesic potential of this compound and this compound-containing plant extracts using established animal models of pain.

The protocols outlined below—the Hot Plate Test, Tail-Flick Test, and Acetic Acid-Induced Writhing Test—are standard assays for screening the efficacy of novel analgesic compounds. These tests measure responses to thermal and chemical noxious stimuli, providing insights into both central and peripheral analgesic mechanisms.

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of this compound's analgesic action is not yet elucidated, many plant-derived compounds exert their effects through the modulation of inflammatory pathways. A plausible hypothesis is the inhibition of the cyclooxygenase (COX) enzyme, which would lead to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of pain and inflammation.

hypothetical_moa Cell_Membrane_Damage Cell Membrane Damage Phospholipids Phospholipids Cell_Membrane_Damage->Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Nociceptors Nociceptor Activation Prostaglandins->Nociceptors Pain_Signal Pain Signal to Brain Nociceptors->Pain_Signal This compound This compound This compound->COX_Enzyme Inhibition experimental_workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Compound_Admin Administration of this compound/Extract or Vehicle Grouping->Compound_Admin Analgesic_Test Perform Analgesic Test (Hot Plate, Tail-Flick, or Writhing) Compound_Admin->Analgesic_Test Data_Collection Data Collection Analgesic_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Properties of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases. The identification and characterization of novel anti-inflammatory compounds are therefore of significant interest in drug discovery. Zierin, a cyanogenic glycoside found in various plant species, has been identified as a potential anti-inflammatory agent. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The murine macrophage cell line RAW 264.7, a widely used model for studying inflammation, is the primary system for these assays.

Data Presentation: Anti-inflammatory Activity of a this compound-related Compound (Sinigrin)

As direct quantitative data for this compound is currently limited in published literature, the following tables summarize the reported anti-inflammatory effects of Sinigrin, a structurally related glucosinolate. These values can serve as a benchmark for expected potencies when evaluating this compound.

Table 1: Inhibition of Pro-inflammatory Mediators

Inflammatory MediatorAssay SystemInducerIC50 Value / % Inhibition
Nitric Oxide (NO)RAW 264.7 cellsLPSConcentration-dependent inhibition[1]
Prostaglandin E2 (PGE2)RAW 264.7 cellsLPSConcentration-dependent inhibition[1]

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineAssay SystemInducer% Inhibition
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7 cellsLPSSignificant suppression[1]
Interleukin-6 (IL-6)RAW 264.7 cellsLPSSignificant suppression[1]
Interleukin-1β (IL-1β)RAW 264.7 cellsLPS/ATPDecreased production[1]

Experimental Workflow

The general workflow for assessing the anti-inflammatory properties of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding zierin_prep This compound Stock Preparation zierin_treatment Pre-treat with this compound zierin_prep->zierin_treatment lps_prep LPS Stimulation Solution lps_stimulation Stimulate with LPS lps_prep->lps_stimulation cell_seeding->zierin_treatment zierin_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Nitric Oxide (NO) Assay supernatant_collection->griess_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine (TNF-α, IL-6) ELISA supernatant_collection->cytokine_elisa data_quant Quantify Mediators griess_assay->data_quant pge2_elisa->data_quant cytokine_elisa->data_quant ic50_calc Calculate IC50 Values data_quant->ic50_calc G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflam_Genes Initiates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation ProInflam_Genes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflam_Genes Induces

References

Application Notes and Protocols: Synthesis of Zierin and its Analogues for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside found in various plant species, including those of the Zieria genus. Like other cyanogenic glycosides, this compound has the potential to release hydrogen cyanide upon enzymatic hydrolysis, a property that has sparked interest in its potential biological activities, including anti-cancer effects. The synthesis of this compound and its analogues is crucial for enabling detailed pharmacological studies and for the development of novel therapeutic agents.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound and its analogues, methods for their purification and characterization, and protocols for evaluating their biological activity.

Synthesis of this compound and its Analogues

The synthesis of this compound ((S)-m-hydroxymandelonitrile-β-D-glucopyranoside) involves the glycosylation of the cyanohydrin of m-hydroxybenzaldehyde. Both chemical and enzymatic approaches can be employed.

Chemical Synthesis: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic method for glycosidic bond formation. This protocol is a general guideline and may require optimization for this compound synthesis.

Experimental Protocol:

  • Preparation of Glycosyl Donor (Acetobromo-α-D-glucose):

    • Treat D-glucose with acetic anhydride and a catalyst (e.g., zinc chloride) to produce penta-O-acetyl-β-D-glucopyranose.

    • React the per-acetylated glucose with a solution of hydrogen bromide in glacial acetic acid to yield acetobromo-α-D-glucose. Purify by crystallization.

  • Preparation of Glycosyl Acceptor (m-Hydroxymandelonitrile):

    • Synthesize m-hydroxymandelonitrile from m-hydroxybenzaldehyde by reaction with a cyanide source (e.g., sodium cyanide) under acidic conditions. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the generation of HCN.

  • Glycosylation Reaction:

    • Dissolve m-hydroxymandelonitrile (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a silver salt promoter, such as silver carbonate or silver oxide (1.5-2 equivalents).

    • Add the glycosyl donor, acetobromo-α-D-glucose (1.2 equivalents), to the mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver salts.

    • Wash the filtrate with a sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected this compound in dry methanol.

    • Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

    • Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain crude this compound.

  • Purification:

    • Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the purified this compound by NMR and mass spectrometry.

Diagram of Chemical Synthesis Workflow:

cluster_prep Preparation of Reactants cluster_synthesis Synthesis and Purification d_glucose D-Glucose acetobromoglucose Acetobromo-α-D-glucose (Glycosyl Donor) d_glucose->acetobromoglucose Acetylation & Bromination m_hydroxybenzaldehyde m-Hydroxybenzaldehyde m_hydroxymandelonitrile m-Hydroxymandelonitrile (Glycosyl Acceptor) m_hydroxybenzaldehyde->m_hydroxymandelonitrile Cyanohydrin Formation glycosylation Koenigs-Knorr Glycosylation (Silver Salt Promoter) acetobromoglucose->glycosylation m_hydroxymandelonitrile->glycosylation protected_this compound Protected this compound (Acetylated) glycosylation->protected_this compound deprotection Deprotection (Zemplén Deacetylation) protected_this compound->deprotection crude_this compound Crude this compound deprotection->crude_this compound purification Column Chromatography crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Chemical synthesis of this compound via Koenigs-Knorr glycosylation.

Enzymatic Synthesis

Enzymatic synthesis offers a stereoselective alternative to chemical methods, often proceeding under milder conditions. A UDP-glucosyltransferase (UGT) can be used to glycosylate the mandelonitrile acceptor.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain or express a suitable UDP-glucosyltransferase. Plant-derived UGTs known to act on cyanohydrins, such as those from Sorghum bicolor, may be effective[1][2].

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0).

    • Prepare stock solutions of m-hydroxymandelonitrile and the sugar donor, Uridine diphosphate glucose (UDP-glucose).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the buffer, m-hydroxymandelonitrile (1 equivalent), and UDP-glucose (1.5 equivalents).

    • Initiate the reaction by adding the UDP-glucosyltransferase.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

  • Reaction Quenching and Purification:

    • Once the reaction has reached completion or equilibrium, quench it by adding a water-miscible organic solvent like methanol or by heat inactivation of the enzyme.

    • Centrifuge the mixture to pellet the denatured protein.

    • Purify the supernatant containing this compound by preparative HPLC.

Diagram of Enzymatic Synthesis Workflow:

acceptor m-Hydroxymandelonitrile (Acceptor) reaction Enzymatic Glycosylation acceptor->reaction donor UDP-Glucose (Sugar Donor) donor->reaction enzyme UDP-Glucosyltransferase (UGT) enzyme->reaction This compound This compound reaction->this compound udp UDP reaction->udp purification HPLC Purification This compound->purification pure_this compound Pure this compound purification->pure_this compound This compound This compound Cell Cancer Cell This compound->Cell Enters cell Mitochondria Mitochondria Cell->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Overcoming challenges in the extraction of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Zierin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure plant material is finely ground to maximize surface area for solvent penetration. Consider freeze-drying the plant material before grinding.
Inappropriate Solvent Selection This compound, as a glycoside, is polar. Use polar solvents like methanol, ethanol, or aqueous mixtures of these for extraction. Avoid non-polar solvents like hexane for the primary extraction of this compound, though they can be useful for an initial defatting step.
Enzymatic Degradation This compound is a cyanogenic glycoside and can be hydrolyzed by endogenous β-glucosidases upon tissue disruption, releasing hydrogen cyanide and degrading the target molecule.[1][2] To prevent this, heat-inactivate the plant material (e.g., by blanching or boiling in the extraction solvent) immediately after harvesting and before extraction to denature the enzymes.[1]
Insufficient Extraction Time/Temperature Optimize extraction time and temperature. While higher temperatures can increase extraction efficiency, prolonged exposure to heat can lead to degradation. Ultrasonic-assisted extraction may improve yield without excessive heat.
Incomplete Solvent Removal Ensure complete removal of the extraction solvent before proceeding to purification, as residual solvent can interfere with subsequent steps. Use a rotary evaporator for efficient and gentle solvent removal.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Co-extraction of Pigments and Lipids Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll, waxes, and other lipids before extracting with a polar solvent for this compound.[3]
Co-extraction of other Polar Compounds Employ chromatographic techniques for purification. Solid-phase extraction (SPE) can be used for initial cleanup.[4][5] For higher purity, column chromatography (e.g., silica gel or reversed-phase C18) is recommended. High-performance liquid chromatography (HPLC) is suitable for final purification and analysis.[1]
Presence of Sugars Sugars are often co-extracted with glycosides. Consider using a purification method that separates compounds based on properties other than just polarity, such as size-exclusion chromatography or preparative HPLC with a suitable column.

Issue 3: Degradation of this compound During Extraction or Storage

Possible Cause Recommended Solution
Hydrolysis (Enzymatic or Chemical) As mentioned, heat inactivation of enzymes is crucial.[1] Also, maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote glycoside hydrolysis.
Thermal Degradation Avoid excessive heat during all steps, including solvent evaporation. Use a rotary evaporator at a controlled temperature. Store extracts and purified this compound at low temperatures (e.g., -20°C) and protected from light.
Oxidation Consider adding antioxidants to the extraction solvent, and store extracts under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a cyanogenic glycoside.[6] It has been identified in plants of the Zieria genus, which is endemic to Australia.[3][7] Species such as Zieria laevigata are known to contain this compound.[3] The leaves of these plants are a likely source for extraction.[8][9]

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges in extracting this compound, a cyanogenic glycoside, include:

  • Enzymatic degradation: The presence of endogenous β-glucosidases can lead to the hydrolysis of this compound upon cell disruption.[1][2]

  • Co-extraction of impurities: The polar nature of this compound means that other polar compounds like sugars, pigments, and other glycosides are often co-extracted.

  • Thermal instability: Like many natural products, this compound can be sensitive to high temperatures, which can cause degradation.

  • Solvent selection: Choosing the right solvent system is critical to maximize yield while minimizing the extraction of undesirable compounds.

Q3: What is the best solvent for this compound extraction?

A3: While specific studies on this compound extraction are limited, for cyanogenic glycosides in general, polar solvents are most effective. Methanol, ethanol, or mixtures of these with water are commonly used. The optimal solvent ratio may need to be determined empirically. A preliminary defatting step with a non-polar solvent like n-hexane is often beneficial.[3]

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: To prevent degradation, it is crucial to inactivate enzymes, typically by heating the plant material in the extraction solvent immediately after collection.[1] Avoid high temperatures during solvent evaporation and other downstream processing steps. Storing both the initial extract and the purified compound at low temperatures and protected from light is also recommended.

Q5: What analytical techniques are suitable for the quantification of this compound?

A5: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common and reliable method for the quantification of cyanogenic glycosides like this compound.[1][4] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity.[1]

Experimental Protocols

Protocol 1: General Extraction of this compound from Zieria Plant Material

  • Plant Material Preparation:

    • Harvest fresh leaves of a this compound-containing Zieria species.

    • Immediately blanch the leaves in boiling 80% methanol for 5-10 minutes to inactivate enzymes.

    • Alternatively, freeze-dry the leaves and then grind them into a fine powder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue to remove any remaining hexane.

  • Extraction:

    • Macerate the defatted plant material in 80% methanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.

    • Alternatively, use ultrasonic-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles).

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the supernatants from all extractions.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The result will be a crude extract.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • Dissolve the crude extract in a small volume of the mobile phase used for SPE.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading and Elution:

    • Load the dissolved crude extract onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute this compound using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them for the presence of this compound using a suitable analytical technique like TLC or HPLC.

  • Further Purification:

    • Pool the fractions containing this compound.

    • For higher purity, subject the pooled fractions to preparative HPLC.

Visualizations

Zierin_Extraction_Workflow PlantMaterial Zieria Plant Material (e.g., leaves) Grinding Grinding PlantMaterial->Grinding EnzymeInactivation Enzyme Inactivation (Heat Treatment) Grinding->EnzymeInactivation Defatting Defatting (n-hexane) EnzymeInactivation->Defatting Extraction Extraction (80% Methanol) Defatting->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude this compound Extract SolventEvaporation->CrudeExtract Purification Purification (SPE / Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound.

Zierin_Degradation_Pathway This compound This compound (Cyanogenic Glycoside) Hydrolysis Hydrolysis This compound->Hydrolysis BetaGlucosidase β-glucosidase (from plant) BetaGlucosidase->Hydrolysis UnstableCyanohydrin Unstable Cyanohydrin Intermediate Hydrolysis->UnstableCyanohydrin SpontaneousDecomposition Spontaneous Decomposition UnstableCyanohydrin->SpontaneousDecomposition AldehydeKetone Aldehyde/Ketone SpontaneousDecomposition->AldehydeKetone HCN Hydrogen Cyanide (HCN) SpontaneousDecomposition->HCN

Caption: Enzymatic degradation pathway of this compound.

References

Technical Support Center: Zierin Isolation from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Zierin isolation from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is a cyanogenic glycoside with the chemical formula C₁₄H₁₇NO₇.[1] Cyanogenic glycosides are a class of secondary metabolites produced by plants that can release hydrogen cyanide upon enzymatic hydrolysis.[2][3] this compound has been identified in various plant species, most notably within the genus Zieria, which is endemic to Australia.[4][5] It has also been reported in other plants such as Xeranthemum cylindraceum and Sambucus nigra.[1]

Q2: What are the general steps involved in the isolation of this compound?

The isolation of this compound, like other cyanogenic glycosides, typically involves the following stages:

  • Sample Preparation: Grinding of the plant material to increase the surface area for extraction.

  • Extraction: Using a suitable solvent system to solubilize this compound from the plant matrix.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Quantification: Using analytical methods like HPLC to determine the yield and purity of the isolated this compound.

Q3: How can I optimize the extraction of this compound from plant material?

Optimizing the extraction process is crucial for maximizing the yield of this compound. Key parameters to consider include the choice of solvent, extraction temperature, and pH. Aqueous mixtures of organic solvents, such as methanol or ethanol, are often effective for extracting polar compounds like cyanogenic glycosides.[6][7][8] The ideal solvent-to-water ratio, temperature, and pH will depend on the specific plant material and should be determined empirically.[9] For instance, a study on the extraction of other glycosides showed that a 75% methanol solution can be highly effective.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low this compound Yield 1. Inefficient Extraction: The solvent system may not be optimal for this compound. The particle size of the plant material may be too large. Extraction time may be insufficient. 2. Degradation of this compound: The presence of endogenous β-glucosidase in the plant material can lead to the hydrolysis of this compound, especially if the extraction is performed with water at a neutral pH. High temperatures can also cause degradation. 3. Inaccurate Quantification: The analytical method may not be properly calibrated or validated.1. Optimize Extraction: Experiment with different solvent systems (e.g., varying percentages of methanol or ethanol in water).[6][8] Ensure the plant material is finely ground. Increase the extraction time or perform multiple extraction cycles. 2. Prevent Degradation: Use acidified water or aqueous organic solvents to inhibit enzymatic activity.[10] Perform extractions at a controlled, moderate temperature (e.g., 40°C).[6] 3. Validate Quantification: Ensure your HPLC method is validated for linearity, accuracy, and precision. Use a certified reference standard for this compound if available.
Co-extraction of Impurities The solvent system may be too broad in its selectivity, leading to the extraction of other compounds like phenols, tannins, and pigments.[11]Employ a multi-step purification process. Consider using a pre-extraction step with a non-polar solvent to remove lipids and other non-polar compounds. Utilize different chromatography techniques such as column chromatography with different stationary phases (e.g., silica gel, polyamide) for purification.[12]
Difficulty in Purifying this compound This compound may have similar polarity to other co-extracted compounds, making separation by a single chromatographic method challenging.Use a combination of chromatographic techniques. For example, an initial separation on a silica gel column followed by further purification using reversed-phase HPLC can be effective.[4][12] Consider using techniques like solid-phase extraction (SPE) for sample cleanup before HPLC analysis.
Inconsistent Results Variations in the plant material (e.g., age, growing conditions, time of harvest) can affect the this compound content. Inconsistent extraction and analysis procedures.Use plant material from a consistent source and harvest at the same developmental stage. Standardize all steps of your protocol, including grinding, extraction solvent and volume, time, and temperature.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a general guideline based on methods for cyanogenic glycoside extraction. Optimization for specific Zieria species is recommended.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves of Zieria smithii) at a moderate temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a high-speed mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 75% aqueous methanol.[6]

    • Sonicate the mixture in a water bath at 40°C for 30 minutes.[6]

    • Alternatively, stir the mixture at room temperature for several hours or overnight.

    • Separate the extract from the solid material by filtration or centrifugation.

    • Repeat the extraction process on the plant residue two more times to maximize yield.

    • Combine the extracts.

  • Solvent Removal:

    • Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator.

    • The remaining aqueous extract can then be used for purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating glycosides.[13]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Start with a low percentage of B and gradually increase it over the run time.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Detection: UV detector at a wavelength suitable for this compound (determination of the optimal wavelength may be required, but a starting point could be around 220-230 nm).

  • Standard: A pure standard of this compound is required for accurate quantification. If a commercial standard is unavailable, it may need to be isolated and its purity confirmed by other analytical techniques (e.g., NMR, MS).

Data Presentation

Table 1: Factors Influencing this compound Extraction Efficiency

ParameterRecommendation/ObservationRationale
Solvent Choice Aqueous methanol or ethanol (50-80%)Balances polarity to effectively extract glycosides while minimizing extraction of highly non-polar impurities.[6][8]
Temperature 40-60°CIncreases solubility and extraction kinetics without causing significant thermal degradation of this compound.[6]
pH Slightly acidic (e.g., pH 4-6)Inhibits the activity of endogenous β-glucosidases that can degrade this compound.[10]
Particle Size Fine powderIncreases the surface area of the plant material, allowing for better solvent penetration and more efficient extraction.
Extraction Time 30 minutes to several hoursLonger extraction times can increase yield, but the optimal time should be determined to avoid potential degradation.

Visualizations

Zierin_Isolation_Workflow Plant_Material Plant Material (e.g., Zieria smithii) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Aqueous Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Plant_Residue Plant_Residue Filtration->Plant_Residue Repeat Extraction Evaporation Solvent Evaporation Crude_Extract->Evaporation Aqueous_Extract Concentrated Aqueous Extract Evaporation->Aqueous_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Aqueous_Extract->Purification Fractions Collected Fractions Purification->Fractions Analysis HPLC Analysis Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound Plant_Residue->Extraction

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Start: Low this compound Yield Check_Extraction Check Extraction Protocol Start->Check_Extraction Check_Degradation Check for Degradation Start->Check_Degradation Check_Quantification Check Quantification Method Start->Check_Quantification Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Optimize_Time_Temp Optimize Time & Temperature Check_Extraction->Optimize_Time_Temp Inhibit_Enzymes Inhibit Endogenous Enzymes (e.g., use acidified solvent) Check_Degradation->Inhibit_Enzymes Validate_HPLC Validate HPLC Method Check_Quantification->Validate_HPLC Solution Improved this compound Yield Optimize_Solvent->Solution Optimize_Time_Temp->Solution Inhibit_Enzymes->Solution Validate_HPLC->Solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Optimizing HPLC Parameters for Zierin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Zierin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of this cyanogenic glycoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A typical starting point for the analysis of cyanogenic glycosides like this compound involves a reverse-phase HPLC method. A C18 column is the most common stationary phase used for this class of compounds. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution is often preferred over isocratic elution to achieve better separation of the analyte from other components in a complex matrix. The UV detection wavelength can be initially set around 210-220 nm, as many cyanogenic glycosides exhibit absorbance in this range.

Q2: How can I improve the peak shape of my this compound chromatogram?

Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and residual silanols on the column, affecting peak shape. For acidic compounds, a mobile phase pH below the pKa can improve peak symmetry. Experimenting with a small amount of acid, like formic acid or trifluoroacetic acid (0.1%), in the mobile phase can often lead to sharper peaks.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analyte, causing peak tailing. Ensure your column is properly washed and regenerated between runs. The use of a guard column is also recommended to protect the analytical column.[1]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and poor peak shape.[1] Keep tubing as short and narrow as possible.

Q3: My retention times for this compound are drifting. What could be the cause?

Retention time variability can be a frustrating issue. Common causes include:

  • Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent composition can lead to significant shifts in retention time.[1] Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent gradient.

  • Column Temperature: Fluctuations in column temperature can affect retention times.[2] Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Column Equilibration: Insufficient column equilibration time between runs, especially when changing mobile phases, can cause retention time drift.[2] Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting the next analysis.

  • Leaks: Leaks in the HPLC system can lead to a drop in pressure and inconsistent flow rates, resulting in variable retention times.[3]

Q4: What are the best practices for sample preparation when analyzing this compound from plant extracts?

Sample preparation is a critical step to ensure accurate and reliable results, especially when dealing with complex matrices like plant extracts.

  • Extraction: this compound, being a cyanogenic glycoside, can be susceptible to enzymatic degradation. It is crucial to deactivate enzymes during the extraction process, for instance by using boiling solvents or by performing the extraction at low temperatures. Methanol or ethanol-water mixtures are commonly used for extraction.

  • Cleanup: Crude extracts often contain interfering compounds like pigments and tannins that can co-elute with the analyte or contaminate the HPLC column.[4][5] Solid-phase extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analyte of interest.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic solvent to water. For complex mixtures, a gradient elution may be necessary.
Incorrect column chemistry.While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl might provide better selectivity for this compound and its related compounds.
Flow rate is too high.Decrease the flow rate. This will increase the analysis time but can significantly improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid) or a buffer to control the pH.
Column is old or contaminated.Replace the column with a new one. Use a guard column to extend the life of your analytical column.[1]
Sample overload.Reduce the amount of sample injected onto the column.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the system thoroughly.[3]
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent run to check for carryover.
High Backpressure Blockage in the system.Check for blockages in the in-line filter, guard column, or at the column inlet frit. Back-flushing the column (if permitted by the manufacturer) can sometimes resolve this.
Precipitated buffer in the mobile phase.Ensure the buffer is completely dissolved in the mobile phase and that the mobile phase composition does not cause buffer precipitation.
Particulate matter from the sample.Always filter your samples before injection.

Experimental Protocols

General HPLC Method for Cyanogenic Glycoside Analysis (to be optimized for this compound)

This protocol provides a starting point for the analysis of this compound. The parameters below will likely require optimization for your specific application and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: 90% to 10% B

      • 40-45 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract with 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

Data Presentation

The following table illustrates how varying HPLC parameters can influence the separation of a hypothetical cyanogenic glycoside. This should serve as a guide for your optimization experiments for this compound.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome on this compound Peak
Mobile Phase Composition 80% Water / 20% Acetonitrile70% Water / 30% Acetonitrile60% Water / 40% AcetonitrileDecreased retention time with increasing acetonitrile concentration.
Flow Rate 0.8 mL/min1.0 mL/min1.2 mL/minDecreased retention time and potentially lower resolution with increasing flow rate.
Column Temperature 25 °C30 °C35 °CDecreased retention time and possibly sharper peaks with increasing temperature.
Mobile Phase pH 3.0 (with 0.1% Formic Acid)5.0 (unbuffered)7.0 (with phosphate buffer)Significant changes in retention time and peak shape, depending on the pKa of this compound.

Mandatory Visualization

The biosynthesis of cyanogenic glycosides like this compound is a multi-step enzymatic process starting from an amino acid precursor. The subsequent breakdown of these glycosides, a process known as cyanogenesis, releases toxic hydrogen cyanide. This pathway is a key defense mechanism in plants.

Cyanogenesis_Pathway cluster_biosynthesis Biosynthesis of this compound cluster_cyanogenesis Cyanogenesis (Breakdown) Amino Acid Amino Acid Aldoxime Aldoxime Amino Acid->Aldoxime CYP79 Nitrile Nitrile Aldoxime->Nitrile CYP71 Cyanohydrin Cyanohydrin Nitrile->Cyanohydrin This compound This compound Cyanohydrin->this compound UGT Zierin_breakdown This compound Unstable Cyanohydrin Unstable Cyanohydrin Zierin_breakdown->Unstable Cyanohydrin β-glucosidase Aldehyde/Ketone Aldehyde/Ketone Unstable Cyanohydrin->Aldehyde/Ketone hydroxynitrile lyase Hydrogen Cyanide Hydrogen Cyanide Unstable Cyanohydrin->Hydrogen Cyanide hydroxynitrile lyase

Caption: Biosynthesis and cyanogenesis pathway of this compound.

References

Addressing stability issues of Zierin during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability issues of Zierin during storage. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyanogenic glycoside, a naturally occurring compound found in various plant species[1]. Like other glycosides, its stability is a concern because the glycosidic bond can be susceptible to cleavage, leading to the degradation of the molecule. For cyanogenic glycosides, this degradation can release hydrogen cyanide (HCN), a toxic compound[2][3]. Ensuring the stability of this compound is crucial for accurate experimental results and for the safety and efficacy of any potential therapeutic applications.

Q2: What are the primary factors that can affect this compound's stability during storage?

The stability of cyanogenic glycosides like this compound is primarily influenced by:

  • pH: Hydrolysis of the glycosidic bond is a major degradation pathway and is highly pH-dependent. Generally, cyanogenic glycosides are more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis, leading to faster degradation[4][5][6].

  • Moisture: Water is a key reactant in the hydrolysis of glycosidic bonds. Therefore, exposure to humidity can significantly impact this compound's stability.

  • Enzymatic Contamination: The presence of β-glucosidases, enzymes that specifically cleave β-glycosidic bonds, can rapidly degrade this compound. These enzymes can be present as contaminants in plant extracts or microbial cultures.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for cyanogenic glycosides is hydrolysis of the glycosidic bond. This process typically occurs in two steps:

  • Hydrolysis of the glycosidic bond: This step releases the sugar moiety (glucose in the case of this compound) and an unstable cyanohydrin intermediate.

  • Decomposition of the cyanohydrin: The cyanohydrin intermediate can then spontaneously or enzymatically decompose to release hydrogen cyanide and an aldehyde or ketone.

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the expected degradation products would be glucose , 3-hydroxybenzaldehyde , and hydrogen cyanide .

Troubleshooting Guide

This guide provides solutions to common stability-related problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Loss of this compound concentration over time in solution. Hydrolysis due to inappropriate pH. Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid neutral or alkaline conditions.
Elevated storage temperature. Store this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures[8]. Avoid repeated freeze-thaw cycles.
Microbial or enzymatic contamination. Prepare solutions using sterile techniques and sterile-filtered buffers. If enzymatic degradation is suspected, consider adding a β-glucosidase inhibitor.
Inconsistent results in bioassays. Degradation of this compound in the assay medium. Check the pH and temperature of your assay medium. If possible, perform a time-course experiment to assess this compound's stability under your specific assay conditions.
Variability in stored this compound samples. Re-evaluate your storage conditions for both solid this compound and stock solutions. Ensure consistent handling and storage for all samples.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method.
Solid this compound appears discolored or clumpy. Exposure to moisture and/or light. Store solid this compound in a tightly sealed, opaque container in a desiccator at low temperature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These are general protocols for cyanogenic glycosides and should be optimized for this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[9][10][11][12][13]

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution at a slightly acidic pH where it is known to be relatively stable) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Basic conditions are expected to cause rapid degradation.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the this compound stock solution at a high temperature (e.g., 60°C or 80°C) for a specified time (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the this compound stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and any other potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity[14].

  • Column: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like glycosides.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and maintain a stable pH.

    • Solvent B: Acetonitrile or methanol.

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Method Development:

    • Inject a solution of pure this compound to determine its retention time.

    • Inject the samples from the forced degradation study to observe the retention times of the degradation products.

    • Optimize the gradient, flow rate, and column temperature to achieve good separation (resolution > 2) between the this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[15][16][17][18].

Visualizations

Signaling Pathway of this compound Degradation

Zierin_Degradation This compound This compound (Cyanogenic Glycoside) Hydrolysis Hydrolysis (Enzymatic or Non-enzymatic) This compound->Hydrolysis Cyanohydrin Unstable Cyanohydrin Intermediate Hydrolysis->Cyanohydrin Glucose Glucose Hydrolysis->Glucose Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition HCN Hydrogen Cyanide (HCN) Decomposition->HCN Aldehyde 3-Hydroxybenzaldehyde Decomposition->Aldehyde

Caption: Proposed degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Basic (e.g., 0.1 M NaOH, RT) Prep->Base Expose to stress Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal (e.g., 80°C) Prep->Thermal Expose to stress Photo Photolytic (UV/Vis light) Prep->Photo Expose to stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Data Data Analysis: - % Degradation - Identify Degradants HPLC->Data

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability Zierin_Stability This compound Stability Loss Loss of Potency Zierin_Stability->Loss Impacts Toxicity Formation of Toxic Byproducts (HCN) Zierin_Stability->Toxicity Impacts Inaccurate Inaccurate Experimental Results Zierin_Stability->Inaccurate Impacts pH pH pH->Zierin_Stability Affects Temp Temperature Temp->Zierin_Stability Affects Moisture Moisture Moisture->Zierin_Stability Affects Light Light Light->Zierin_Stability Affects Enzymes Enzymes Enzymes->Zierin_Stability Affects

Caption: Key factors influencing this compound stability and their potential consequences.

References

Technical Support Center: Minimizing Zierin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zierin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your extraction and analysis procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a cyanogenic glycoside, a type of naturally occurring plant compound. Upon enzymatic or chemical hydrolysis, this compound can break down and release hydrogen cyanide (HCN), a toxic compound.[1] This degradation is a primary concern for researchers as it can lead to inaccurate quantification, loss of sample integrity, and potential safety hazards. The degradation pathway typically involves the hydrolysis of the glycosidic bond to form mandelonitrile, which is unstable and can further decompose into benzaldehyde and hydrogen cyanide.[1][2]

Q2: What are the main factors that contribute to this compound degradation during extraction?

A2: The stability of this compound, like other cyanogenic glycosides, is significantly influenced by several factors during extraction:

  • pH: this compound is more stable in acidic conditions.[1] Alkaline or neutral pH can accelerate its degradation.

  • Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation.[2][3]

  • Enzymatic Activity: The presence of endogenous β-glucosidases in the plant material can rapidly hydrolyze this compound upon tissue disruption.[4]

  • Solvent Composition: The type and composition of the extraction solvent can affect this compound's stability and extraction efficiency.

Q3: How can I prevent enzymatic degradation of this compound during sample preparation?

A3: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes as quickly as possible. Here are some effective strategies:

  • Immediate Freezing: Freeze plant material in liquid nitrogen immediately after harvesting and store at -80°C until extraction. This halts enzymatic activity.

  • Freeze-Drying (Lyophilization): Freeze-drying the plant material can also preserve this compound by removing water, which is essential for enzymatic reactions.[3][5]

  • Boiling Solvents: Adding the plant material directly to a boiling solvent (e.g., ethanol or methanol) for a short period can denature the degradative enzymes.[4]

Q4: What is the optimal pH for extracting this compound to ensure its stability?

A4: While specific quantitative data for this compound is limited, studies on analogous cyanogenic glycosides and related compounds suggest that a slightly acidic pH is optimal for stability. For instance, mandelonitrile, the aglycone of this compound, is more stable at acidic pH values.[6] Therefore, maintaining the extraction solvent at a pH between 4 and 6 is a recommended starting point to minimize non-enzymatic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound yield in the final extract. 1. Degradation during extraction: The extraction conditions (pH, temperature) may be promoting this compound breakdown. 2. Inefficient extraction: The solvent may not be optimal for extracting this compound from the plant matrix. 3. Enzymatic activity: Endogenous enzymes may be degrading this compound before and during extraction.1. Optimize extraction conditions: Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6). Perform the extraction at a lower temperature (e.g., 4°C or on ice). 2. Solvent optimization: Test different solvent systems. Aqueous methanol (70-80%) is often effective for extracting cyanogenic glycosides.[7] 3. Enzyme inactivation: Immediately freeze-dry or flash-freeze fresh plant material. Alternatively, consider a "shock" treatment by briefly boiling the plant material in the extraction solvent.
Inconsistent this compound quantification between samples. 1. Variable degradation: Inconsistent sample handling and extraction times can lead to varying levels of degradation. 2. Incomplete extraction: The extraction may not be exhaustive, leaving some this compound in the plant material.1. Standardize protocol: Ensure all samples are processed under identical conditions and for the same duration. Keep samples on ice whenever possible. 2. Exhaustive extraction: Perform multiple extraction cycles (e.g., 3 times) and pool the extracts to ensure complete recovery of this compound.
Presence of unexpected peaks in HPLC/LC-MS analysis. 1. Degradation products: Peaks corresponding to benzaldehyde or other degradation products may be present.1. Confirm degradation: Analyze for the expected degradation products. If present, revisit the extraction and sample preparation protocol to improve this compound stability. Consider using antioxidants in the extraction solvent.

Data Summary

While specific quantitative data on this compound degradation is scarce in the literature, the following table provides a general guide based on studies of similar cyanogenic glycosides.

Parameter Condition Effect on Cyanogenic Glycoside Stability Reference
pH Acidic (pH < 7)Generally more stable[1]
Neutral to Alkaline (pH ≥ 7)Increased degradation rate[1]
Temperature Low (e.g., 4°C)Slower degradation[3]
High (e.g., > 40°C)Accelerated degradation[2][3]
Solvent Aqueous Methanol (70-80%)Good extraction efficiency and stability[7]
WaterCan promote enzymatic and non-enzymatic hydrolysis[4]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Zieria Species

This protocol is adapted from established methods for cyanogenic glycoside extraction and is designed to minimize degradation.[7]

Materials:

  • Fresh or freeze-dried Zieria plant material

  • Liquid nitrogen (for fresh tissue)

  • 80% aqueous methanol (v/v), pre-chilled to 4°C

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • For fresh tissue, immediately flash-freeze the plant material in liquid nitrogen.

    • Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of pre-chilled 80% aqueous methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Clarification:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) two more times on the plant material pellet.

    • Pool the supernatants from all three extractions.

  • Filtration and Storage:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store the extract at -20°C until analysis.

Protocol 2: HPLC-UV Quantification of this compound

This is a general HPLC method that can be optimized for this compound analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in the mobile phase to create a calibration curve.

  • Sample Analysis: Inject the filtered extract (from Protocol 1) into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Zierin_Degradation_Pathway This compound This compound (Cyanogenic Glycoside) Mandelonitrile Mandelonitrile (Aglycone) This compound->Mandelonitrile β-glucosidase or Acid/Heat Glucose Glucose This compound->Glucose β-glucosidase or Acid/Heat Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Spontaneous (especially at neutral/alkaline pH) HCN Hydrogen Cyanide Mandelonitrile->HCN Spontaneous (especially at neutral/alkaline pH)

This compound Degradation Pathway

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Harvest Harvest Plant Material Freeze Flash Freeze / Freeze-Dry Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Cold 80% Methanol (pH 4-6) Grind->AddSolvent Vortex Vortex & Incubate on Ice AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction 2x CollectSupernatant->Repeat Filter Filter Extract CollectSupernatant->Filter Repeat->CollectSupernatant HPLC HPLC-UV or LC-MS Analysis Filter->HPLC

This compound Extraction Workflow

Troubleshooting_Guide Start Low this compound Yield? CheckDegradation Analyze for Degradation Products? Start->CheckDegradation Yes CheckExtraction Is Extraction Exhaustive? Start->CheckExtraction No OptimizeConditions Optimize pH (4-6) Lower Temperature (4°C) CheckDegradation->OptimizeConditions Yes InactivateEnzymes Use Enzyme Inactivation (Flash Freeze, Boiling Solvent) CheckDegradation->InactivateEnzymes Yes OptimizeConditions->CheckExtraction InactivateEnzymes->CheckExtraction IncreaseCycles Increase Extraction Cycles (e.g., to 3x) CheckExtraction->IncreaseCycles No GoodYield Yield is Good CheckExtraction->GoodYield Yes IncreaseCycles->GoodYield

Troubleshooting Low this compound Yield

References

Troubleshooting low bioactivity in Zierin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zierin samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

This compound is a cyanogenic glycoside, a type of secondary metabolite found in various plant species, notably within the Zieria genus. The bioactivity of cyanogenic glycosides is often linked to their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This can result in cytotoxic effects. Additionally, extracts from Zieria species have demonstrated antimicrobial and antifungal properties, suggesting that this compound or its derivatives may possess these activities.

Q2: My this compound sample is not showing any bioactivity in my cell-based assay. What could be the reason?

Low or no bioactivity can stem from several factors. A primary reason for cyanogenic glycosides like this compound is the lack of appropriate enzymatic cleavage to release the active cyanide component. This can happen if the specific β-glucosidase enzyme required for hydrolysis is absent in your assay system. Other common reasons include compound instability, precipitation in the culture medium, or using a cell line that is not sensitive to this compound's mechanism of action.

Q3: Is this compound stable in common solvents like DMSO and in cell culture media?

The stability of this compound in solvents and media can be a critical factor. While many compounds are stored in DMSO at -20°C, repeated freeze-thaw cycles can degrade the compound. It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous cell culture media. If precipitation occurs, the effective concentration of this compound in your experiment will be significantly lower than intended. For aqueous solutions, it is often recommended to prepare them fresh before each experiment.

Q4: What is the optimal concentration of DMSO to use for dissolving this compound in cell culture experiments?

High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant to 1%. However, primary cells are often more sensitive. It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1% if possible. To achieve this, you can prepare a high-concentration stock of this compound in 100% DMSO and then perform serial dilutions in your culture medium.

Q5: How can I confirm that my this compound sample is active?

A simple qualitative test for the activity of cyanogenic glycosides is the Feigl-Anger test, which detects the presence of HCN. You can perform this test on your this compound sample in the presence of a suitable β-glucosidase to confirm its cyanogenic potential. This can help differentiate between an inactive compound and an issue with your experimental setup.

Troubleshooting Low Bioactivity

This guide provides a systematic approach to troubleshooting low or inconsistent bioactivity observed in experiments with this compound.

Problem 1: No or Low Cytotoxicity Observed
Possible Cause Troubleshooting Step
Lack of Enzymatic Activation The bioactivity of this compound is dependent on the cleavage of its glycosidic bond to release HCN. If the cells used in the assay do not express the necessary β-glucosidase, this compound will remain inactive. Solution: Supplement the culture medium with a small amount of β-glucosidase from a commercial source (e.g., from almonds) to facilitate the hydrolysis of this compound.
Compound Instability/Degradation This compound may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles. Solution: Use a fresh vial of this compound or a freshly prepared stock solution. Perform stability studies by analyzing the compound's integrity over time under your experimental conditions using techniques like HPLC.
Compound Precipitation This compound, especially when dissolved in DMSO and then diluted in aqueous media, may precipitate out of solution, reducing its effective concentration. Solution: Visually inspect the culture medium for any precipitate after adding the this compound solution. If precipitation is observed, try vortexing, sonicating, or gently warming the solution to aid dissolution.[1] Consider using a lower concentration of your stock solution or exploring alternative solvent systems if precipitation persists.
Cell Line Insensitivity The chosen cell line may be resistant to the cytotoxic effects of HCN or may lack the specific targets of this compound. Solution: Test this compound on a panel of different cell lines, including those known to be sensitive to cytotoxic agents. Research literature for cell lines that have been used to test other cyanogenic glycosides.
Incorrect Assay Endpoint The chosen assay endpoint (e.g., time point, viability marker) may not be optimal for detecting this compound-induced cytotoxicity. Solution: Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release).
Problem 2: Inconsistent or Non-reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Inaccurate pipetting can lead to significant variability between wells and experiments. Solution: Ensure pipettes are properly calibrated. Mix cell suspensions and reagent solutions thoroughly before pipetting.
Inconsistent Cell Health and Density Variations in cell health, passage number, and seeding density can affect experimental outcomes. Solution: Use cells that are in the exponential growth phase and have a low passage number. Optimize the cell seeding density for your specific assay to ensure a robust signal window.
Edge Effects in Microplates Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in concentration and cell stress. Solution: Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated control.

    • Optional: For experiments testing the effect of enzymatic activation, add a pre-determined concentration of β-glucosidase to the treatment medium.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, the optical density at 600 nm can be measured using a microplate reader.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound against A549 Cancer Cells
TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)0100 ± 4.5
This compound192 ± 5.1
1075 ± 6.2
5048 ± 3.8
10023 ± 2.9
2008 ± 1.5
This compound + β-glucosidase178 ± 4.9
1051 ± 5.5
5022 ± 3.1
1009 ± 2.0
2002 ± 0.8

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Table 2: Illustrative Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Troubleshooting_Low_Bioactivity cluster_causes Potential Causes cluster_solutions1 Compound Troubleshooting cluster_solutions2 Assay Troubleshooting cluster_solutions3 Cell Troubleshooting start Low or No Bioactivity Observed cause1 Compound-Related Issues start->cause1 cause2 Assay-Related Issues start->cause2 cause3 Cell-Related Issues start->cause3 sol1a Check Purity & Integrity (HPLC) cause1->sol1a sol1b Ensure Solubility (Vortex, Sonicate) cause1->sol1b sol1c Assess Stability (Fresh Stock) cause1->sol1c sol1d Confirm Cyanogenic Potential (Feigl-Anger Test) cause1->sol1d sol2a Add Exogenous β-glucosidase cause2->sol2a sol2b Optimize Incubation Time cause2->sol2b sol2c Use Multiple Viability Assays cause2->sol2c sol2d Calibrate Pipettes cause2->sol2d sol3a Use Low Passage, Healthy Cells cause3->sol3a sol3b Optimize Seeding Density cause3->sol3b sol3c Test on Multiple Cell Lines cause3->sol3c

Caption: Troubleshooting workflow for low bioactivity of this compound.

Zierin_Activation_Pathway cluster_cell Cellular Effects This compound This compound (Inactive Precursor) Intermediate Unstable Aglycone (m-hydroxymandelonitrile) This compound->Intermediate Hydrolysis Enzyme β-glucosidase Enzyme->Intermediate HCN Hydrogen Cyanide (HCN) (Bioactive Effector) Intermediate->HCN Aldehyde m-hydroxybenzaldehyde Intermediate->Aldehyde Cell Target Cell HCN->Cell Mitochondria Mitochondria Cyt_C_Oxidase Cytochrome c oxidase Mitochondria->Cyt_C_Oxidase inhibition ATP_depletion ATP Depletion Cyt_C_Oxidase->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: Proposed mechanism of this compound bioactivity.

Experimental_Workflow cluster_assay Bioactivity Assay prep_sample Prepare this compound Stock (e.g., in DMSO) treat_cells Treat Cells with this compound Dilutions prep_sample->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data (Calculate IC50/MIC) measure->analyze

Caption: General experimental workflow for assessing this compound bioactivity.

References

Technical Support Center: Enhancing the Resolution of Zierin in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Zierin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high-resolution separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic separation?

A1: this compound is a cyanogenic glycoside with the molecular formula C₁₄H₁₇NO₇ and a molecular weight of approximately 311.29 g/mol .[1] Its glycosidic nature makes it relatively polar, which dictates the choice of stationary and mobile phases for effective separation, typically in reversed-phase chromatography.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A reversed-phase HPLC method is generally suitable for glycosides like this compound. A good starting point would be a C18 column with a mobile phase consisting of a gradient of water (often with a small amount of acid, like 0.1% formic or phosphoric acid, to improve peak shape) and acetonitrile or methanol.[2][3] Detection is typically performed using a UV detector, with the specific wavelength to be optimized based on this compound's UV absorbance spectrum.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identity can be confirmed by comparing the retention time with that of a certified this compound reference standard.[2] For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended to confirm the molecular weight of the compound in the peak.

Q4: What are the common causes of poor resolution in the chromatographic separation of this compound?

A4: Poor resolution in HPLC can stem from several factors, including issues with the column (e.g., degradation, contamination), improper mobile phase composition (e.g., incorrect solvent ratio, pH), instrumental problems (e.g., pump issues, leaks), and sample-related factors (e.g., overloading, complex matrix).[4][5]

Q5: How does temperature affect the resolution of this compound?

A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[6][7] However, excessively high temperatures might degrade the analyte or the stationary phase.[8] It is crucial to operate within the temperature limits of the column and consider the thermal stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and provides systematic steps to resolve them.

Issue 1: Poor Peak Resolution or Co-elution with Other Components

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Composition 1. Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic content will generally increase retention and may improve the separation of closely eluting peaks.[5] 2. Modify pH: For ionizable compounds, small adjustments in the mobile phase pH can significantly alter selectivity. Ensure the buffer concentration is sufficient to maintain a stable pH.[5] 3. Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter selectivity.
Suboptimal Column Chemistry 1. Try a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.[9] 2. Change Column Dimensions: A longer column or a column with a smaller particle size can increase efficiency and improve resolution.[6][9]
Gradient Slope is Too Steep 1. Flatten the Gradient: A shallower gradient profile increases the time over which compounds elute, which can improve the separation of complex mixtures.[3]
Sample Overload 1. Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak broadening and a loss of resolution. Dilute the sample or reduce the injection volume.[5]
Issue 2: Peak Tailing or Asymmetric Peak Shape

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols 1. Use a Low pH Mobile Phase: Adding an acidic modifier (e.g., 0.1% formic acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing for polar analytes. 2. Use an End-capped Column: Employ a column that has been "end-capped" to minimize the number of accessible silanol groups.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed contaminants.[5] 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be degraded and need replacement.[4]
Extra-column Volume 1. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector to reduce dead volume.[6]
Mismatch between Sample Solvent and Mobile Phase 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a starting point for developing a robust HPLC method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B (hold for column wash)

      • 35.1-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by analyzing the UV spectrum of a this compound standard (a starting point could be around 220 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract or sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve Sample->Dissolve Standard Prepare Standard Standard->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Resolution Start Poor Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustSolvent Adjust Solvent Ratio CheckMobilePhase->AdjustSolvent No CheckColumn Is Column Performance Optimal? CheckMobilePhase->CheckColumn Yes ChangeSolvent Change Organic Solvent AdjustSolvent->ChangeSolvent Resolved Resolution Improved AdjustSolvent->Resolved AdjustpH Optimize pH ChangeSolvent->AdjustpH AdjustpH->Resolved NewColumn Try a New Column CheckColumn->NewColumn No CheckMethod Is the Method Optimized? CheckColumn->CheckMethod Yes DifferentPhase Use Different Stationary Phase NewColumn->DifferentPhase NewColumn->Resolved DifferentPhase->Resolved FlattenGradient Flatten Gradient CheckMethod->FlattenGradient No LowerFlowRate Lower Flow Rate FlattenGradient->LowerFlowRate FlattenGradient->Resolved LowerFlowRate->Resolved

References

Technical Support Center: Refinement of Enzymatic Hydrolysis Methods for Zierin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of the cyanogenic glycoside, zierin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the mechanism of its enzymatic hydrolysis? A1: this compound is a cyanogenic glycoside, a type of secondary metabolite found in various plants.[1][2] Its enzymatic hydrolysis is a two-step process. First, a β-glucosidase enzyme cleaves the glycosidic bond, releasing glucose and an unstable cyanohydrin.[3][4] Second, the cyanohydrin spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and an aglycone (p-hydroxybenzaldehyde).[1][4]

Q2: What enzyme is primarily responsible for this compound hydrolysis? A2: The key enzyme that initiates the hydrolysis of this compound is β-glucosidase (EC 3.2.1.21).[3][5] This enzyme specifically targets the β-glycosidic linkage between the glucose molecule and the aglycone.

Q3: What are the final products of complete this compound hydrolysis? A3: The final products are glucose, p-hydroxybenzaldehyde, and hydrogen cyanide (HCN). The release of HCN is a critical aspect of the toxicity associated with cyanogenic glycosides.[2]

Q4: How can the progress of the hydrolysis reaction be monitored? A4: Reaction progress can be monitored by measuring the depletion of the this compound substrate or the formation of its products. Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) to quantify this compound and its aglycone, or Gas Chromatography-Mass Spectrometry (GC/MS) for more detailed analysis of volatile products.[6][7] Spectrophotometric methods can also be developed to detect the release of specific products.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound in a question-and-answer format.

Q: Why am I observing low or no hydrolysis of this compound?

A: This is a common issue that can stem from several factors related to your enzyme, reaction conditions, or substrate.

  • Inactive Enzyme: The β-glucosidase may have lost its activity due to improper storage or handling. Always check the enzyme's expiration date and store it according to the manufacturer's instructions. It is also advisable to run a control reaction with a known standard substrate to confirm enzyme activity.

  • Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[8][9] The optimal conditions can vary based on the source of the β-glucosidase. Most plant-based β-glucosidases function optimally in a slightly acidic pH range (4.5-5.0) and at temperatures between 45°C and 55°C.[10][11] Extreme pH or high temperatures can cause irreversible denaturation of the enzyme.[12][13]

  • Presence of Inhibitors: Your this compound preparation or buffer solution may contain inhibitors. Common inhibitors of β-glucosidase include heavy metals, some organic solvents, and specific compounds like phenols, deoxynojirimycin, and castanospermine.[5][14] If the this compound is from a crude plant extract, compounds like lignin could also non-productively bind the enzyme, reducing its effectiveness.[13][15]

Q: My reaction starts well but the rate decreases significantly over time. What is the cause?

A: A declining reaction rate is typically due to product inhibition or enzyme instability.

  • Product Inhibition: As the hydrolysis proceeds, the concentration of products (glucose and cellobiose, if present as an impurity) increases. These sugars can act as competitive inhibitors of β-glucosidase, binding to the active site and reducing the enzyme's efficiency.[16] This is a well-known factor affecting hydrolysis rates, especially at high substrate concentrations.[11]

  • Enzyme Instability: The enzyme may not be stable for extended periods under your specific experimental conditions (pH, temperature). Consider performing a time-course experiment to assess the enzyme's stability in your reaction buffer without the substrate.

Q: I am getting inconsistent results between different experimental batches. Why?

A: Batch-to-batch variability often points to inconsistencies in reagents or experimental setup.

  • Variable Enzyme/Substrate Concentration: Ensure precise and consistent concentrations of both enzyme and substrate in every experiment. For the enzyme, it is best to dose based on activity units (e.g., FPU/g) rather than volume or mass, as the activity of enzyme preparations can vary.[17]

  • High Substrate Concentration (The 'Solids Effect'): Working with very high concentrations of this compound can paradoxically lead to a lower percentage yield. This can be caused by severe product inhibition or mass transfer limitations that hinder the enzyme's access to the substrate.[16][18]

  • Inaccurate Measurements: Calibrate all instruments, including pipettes and pH meters, regularly. When possible, prepare a master mix of buffer and enzyme to distribute among your reaction tubes to minimize pipetting errors.

Data Presentation

The following tables summarize key quantitative data for refining hydrolysis experiments.

Table 1: General Optimal Conditions for β-Glucosidase Activity Note: Optimal values are enzyme-specific. The data below is compiled from studies on various β-glucosidases and related hydrolases and should be used as a starting point for optimization.

ParameterTypical RangeConsiderations
pH 4.5 - 7.0Can be influenced by the enzyme source (plant, fungal, bacterial).[8][10]
Temperature 37°C - 60°CHigher temperatures increase reaction rate but can also lead to faster enzyme denaturation.[12][19]
Enzyme Conc. 5 - 20 FPU/g substrateIncreasing concentration boosts initial rates but may not be cost-effective and can be limited by mass transfer.[11][17]
Substrate Conc. 2% - 10% (w/v)High concentrations can lead to product inhibition and reduced yields.[11][16]

Table 2: Selected Inhibitors of β-Glucosidase This table lists compounds known to inhibit β-glucosidase activity, which may be present as contaminants or used for mechanistic studies.

Inhibitor ClassExamplesMode of ActionReference
Alkaloids Castanospermine, DeoxynojirimycinReversible, competitive; mimics the transition state.[14]
Flavonoids QuercetinReversible, non-covalent interactions.[14]
Epoxides Conduritol B Epoxide (CBE)Irreversible; forms a covalent bond with the active site.[14]
Sugars/Products Glucose, CellobioseReversible, competitive; end-product inhibition.[16]
Heterocycles 4-PhenylimidazolePotent reversible inhibitor.[20]

Experimental Protocols & Visualizations

Protocol 1: Standard Enzymatic Hydrolysis of this compound

This protocol provides a general workflow for the hydrolysis of this compound using β-glucosidase.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium acetate or citrate buffer at the desired pH (e.g., pH 5.0).

    • Dissolve the this compound substrate in the buffer to the target concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of β-glucosidase in the same buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a microcentrifuge tube in a heat block), add the this compound solution.

    • Pre-incubate the solution at the desired temperature (e.g., 50°C) for 5 minutes to allow it to equilibrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding the β-glucosidase stock solution to the substrate solution. The final enzyme concentration should be optimized (e.g., 10 FPU per gram of this compound).

    • Gently mix and start a timer.

  • Incubation:

    • Incubate the reaction for the desired duration (e.g., 2 hours), with intermittent mixing if the solution is not homogenous.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) for kinetic analysis.

  • Reaction Termination:

    • To stop the reaction in the aliquots, immediately add a quenching solution. A common method is to add a small volume of strong acid (e.g., 1 M HCl) to denature the enzyme or to heat the sample to 100°C for 5-10 minutes.

  • Analysis:

    • Centrifuge the terminated reaction samples to pellet the denatured enzyme.

    • Analyze the supernatant for the concentration of remaining this compound or the appearance of products using a suitable analytical method like HPLC.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare Buffer (e.g., 0.1M Acetate, pH 5.0) P2 Dissolve this compound in Buffer P1->P2 P3 Prepare Enzyme Stock Solution P2->P3 R3 Initiate with Enzyme P3->R3 R1 Add this compound Solution to Reaction Vessel R2 Equilibrate Temperature (e.g., 50°C) R1->R2 R2->R3 R4 Incubate & Mix R3->R4 A1 Take Aliquots at Time Points R4->A1 A2 Quench Reaction (Heat or Acid) A1->A2 A3 Centrifuge Sample A2->A3 A4 Analyze Supernatant (e.g., HPLC) A3->A4

Caption: General workflow for the enzymatic hydrolysis of this compound.

Biochemical Pathway of this compound Hydrolysis

The diagram below illustrates the two-step enzymatic degradation of this compound.

G This compound This compound (Cyanogenic Glycoside) Cyanohydrin p-Hydroxy- mandelonitrile (Cyanohydrin) This compound->Cyanohydrin  β-Glucosidase (Step 1)   Glucose Glucose This compound->Glucose Aglycone p-Hydroxy- benzaldehyde (Aglycone) Cyanohydrin->Aglycone Spontaneous or Enzymatic (Step 2) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN

Caption: The two-step biochemical pathway of this compound hydrolysis.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for diagnosing low hydrolysis yields.

G Problem Problem: Low Hydrolysis Yield CheckEnzyme Is enzyme activity confirmed? Problem->CheckEnzyme CheckConditions Are pH and Temp optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: - Use new enzyme lot - Verify storage - Run positive control CheckEnzyme->Sol_Enzyme No CheckInhibitors Is substrate pure? Any inhibitors? CheckConditions->CheckInhibitors Yes Sol_Conditions Solution: - Calibrate pH meter - Verify incubator temp - Run optimization matrix CheckConditions->Sol_Conditions No Sol_Inhibitors Solution: - Purify substrate - Use dialysis - Add chelating agents CheckInhibitors->Sol_Inhibitors No

References

Strategies for scaling up Zierin purification

Author: BenchChem Technical Support Team. Date: November 2025

Zierin Purification Technical Support Center

Welcome to the technical support center for this compound purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the purification of the recombinant protein this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall strategy for scaling up this compound purification?

A1: A common and effective strategy for purifying proteins like this compound is the three-phase CiPP approach: Capture, Intermediate Purification, and Polishing.[1]

  • Capture: The initial step to isolate, concentrate, and stabilize this compound from the crude lysate. The primary goal is to bind the target protein while washing away the majority of contaminants.[2] Affinity chromatography (AC) is often used here, especially if this compound has an affinity tag (e.g., His-tag, GST-tag).[2][3]

  • Intermediate Purification: The main objective of this phase is to remove the bulk of impurities, such as other proteins and nucleic acids.[2] Ion-exchange chromatography (IEX) is a frequently used technique in this stage, separating molecules based on their net charge at a specific pH.[2]

  • Polishing: This is the final step to achieve high purity by removing any remaining trace impurities, including aggregates or closely related protein variants.[2] Size-exclusion chromatography (SEC), also known as gel filtration, is often employed for this purpose.[3]

Q2: Which parameters should be kept constant when scaling up a chromatography step?

A2: To ensure reproducibility and maintain purification performance when moving from a lab-scale to a larger-scale process, certain parameters should be kept constant. The most common strategy is to increase the column diameter while keeping the bed height and the linear flow rate the same.[4][5] This approach ensures that the residence time of this compound on the column remains consistent across different scales.[4]

Q3: My this compound protein is aggregating during purification. What can I do?

A3: Protein aggregation is a common issue that can arise from various factors, including high protein concentration, inappropriate buffer conditions (pH, salt), and temperature.[6][7] Here are several strategies to mitigate this compound aggregation:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is not close to this compound's isoelectric point (pI), as proteins are least soluble at their pI.[7] Adjusting the pH by at least one unit away from the pI can help.[7]

    • Ionic Strength: Including salts like NaCl (300-500 mM) can help to prevent non-specific ionic interactions that may lead to aggregation.[3]

  • Use Additives: Certain additives can enhance protein stability. These include:

    • Glycerol: Often used as a cryoprotectant to prevent aggregation during freeze-thaw cycles.[7]

    • Non-denaturing detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregates.[7][8]

    • EDTA: If using His-tag purification, leached nickel ions can sometimes promote aggregation. Adding EDTA to the elution buffer can chelate these ions and reduce aggregation.[9]

  • Lower Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[7][9] Consider working with more dilute solutions if possible.

  • Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to improve the solubility and stability of this compound.[3]

Q4: Is Size-Exclusion Chromatography (SEC) a suitable method for large-scale purification?

A4: While SEC is an excellent technique for high-resolution polishing and aggregate removal at the lab scale, it is generally not considered scalable for large-scale manufacturing.[4][10] This is due to its limitations, including low sample loading capacity (typically a small fraction of the column volume) and the dilution of the eluted sample.[11][12] For large-scale processes, alternative methods are often preferred for the final polishing step.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

If you are experiencing a lower-than-expected yield of this compound after purification, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Poor Expression/Solubility Confirm the expression levels of soluble this compound before starting purification. Low expression or the formation of insoluble inclusion bodies will directly impact your final yield.[13][14] Consider optimizing expression conditions such as temperature, inducer concentration, or using solubility-enhancing tags.[3][13]
Inefficient Cell Lysis Ensure your lysis method is effective for your expression system. Incomplete lysis will result in a significant portion of this compound not being released from the cells.[13][14]
Suboptimal Binding to Resin Verify that the affinity tag on this compound is accessible.[13] If the tag is buried within the folded protein, consider performing the purification under denaturing conditions.[14] Also, ensure your binding buffer conditions (pH, salt concentration) are optimal for the interaction between this compound and the chromatography resin.[15]
Premature Elution During Wash Steps Your wash buffer may be too stringent, causing this compound to elute from the column before the elution step.[16] Try reducing the concentration of the competing agent (e.g., imidazole for His-tagged proteins) in the wash buffer or adjusting the pH.[16]
Inefficient Elution The elution buffer may not be strong enough to displace this compound from the resin.[13] Try increasing the concentration of the eluting agent or changing the pH of the elution buffer to disrupt the binding.[13] A gradient elution can help determine the optimal elution conditions.[13]
Protein Degradation Proteases released during cell lysis can degrade this compound, leading to lower yields.[13] Always add protease inhibitors to your lysis buffer and keep samples cold to minimize proteolytic activity.[13]
Issue 2: Low Purity of this compound

If your final this compound product contains a significant amount of contaminants, consult the following guide.

Potential Cause Troubleshooting Steps
Non-Specific Binding to Resin Other proteins from the lysate may be binding non-specifically to the chromatography resin. To reduce this, optimize the wash steps. For affinity chromatography, this may involve adding a low concentration of a competitive agent to the wash buffer.[17] For ion-exchange chromatography, adjusting the salt concentration in the wash buffer can be effective.[18]
Ineffective Wash Steps The volume of the wash buffer may be insufficient to remove all non-specifically bound proteins. Try increasing the wash volume.
Co-elution of Contaminants Some contaminating proteins may have properties very similar to this compound, causing them to elute under the same conditions. In this case, an additional purification step using a different separation principle is recommended.[3] For example, if you used affinity chromatography, follow it with ion-exchange or size-exclusion chromatography.[3]
Protein Aggregation Aggregates of this compound can sometimes co-elute with other impurities. Address aggregation using the strategies outlined in the FAQs. A final polishing step with size-exclusion chromatography is very effective at removing aggregates.[3]
Contamination from Leached Ligands In some affinity chromatography systems, the ligand can leach from the resin and contaminate the final product. Ensure you are using a stable, high-quality resin.

Experimental Protocols

Protocol 1: Scaled-Up Purification of His-tagged this compound

This protocol outlines a general three-step process for purifying His-tagged this compound, starting with a large volume of cell lysate.

Step 1: Capture using Immobilized Metal Affinity Chromatography (IMAC)

  • Column Preparation: Select an IMAC column with a bed volume appropriate for your expected this compound yield. Equilibrate the column with 5-10 column volumes (CVs) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column. The flow rate should be optimized during initial small-scale runs to ensure sufficient residence time for binding.

  • Washing: Wash the column with 10-15 CVs of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). A step or linear gradient elution can be used.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.

Step 2: Intermediate Purification using Ion-Exchange Chromatography (IEX)

  • Buffer Exchange: Pool the pure fractions from the IMAC step and perform a buffer exchange into the IEX binding buffer. This buffer should have a low salt concentration.

  • Column Preparation: Equilibrate the chosen IEX column (anion or cation, depending on this compound's pI and the buffer pH) with 5-10 CVs of IEX binding buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the IEX column.

  • Washing: Wash the column with IEX binding buffer until the UV absorbance returns to baseline.

  • Elution: Elute this compound using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify and pool the purest fractions.

Step 3: Polishing using Size-Exclusion Chromatography (SEC)

  • Sample Concentration: Concentrate the pooled fractions from the IEX step to a small volume (typically <2-4% of the SEC column's total volume).[11]

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the final formulation buffer (e.g., a buffer suitable for storage or downstream applications).

  • Sample Injection: Inject the concentrated this compound sample onto the column.

  • Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze for purity and aggregation state. Pool the fractions containing monomeric, highly pure this compound.

Visualizations

Zierin_Purification_Workflow cluster_0 Cell Culture & Lysis cluster_1 Purification Steps cluster_2 Analysis & Final Product Expression This compound Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Capture Step 1: Capture (Affinity Chromatography) Clarification->Capture Intermediate Step 2: Intermediate (Ion-Exchange Chromatography) Capture->Intermediate Polishing Step 3: Polishing (Size-Exclusion Chromatography) Intermediate->Polishing QC Quality Control (SDS-PAGE, Purity Check) Polishing->QC FinalProduct Pure this compound QC->FinalProduct

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckExpression Is this compound expressed in soluble form? Start->CheckExpression OptimizeExpression Optimize expression: - Lower temperature - Change inducer conc. - Use solubility tags CheckExpression->OptimizeExpression No CheckBinding Does this compound bind to the column? CheckExpression->CheckBinding Yes OptimizeBinding Optimize binding buffer: - Check pH and salt - Consider denaturing conditions CheckBinding->OptimizeBinding No CheckWash Is this compound lost in the wash steps? CheckBinding->CheckWash Yes OptimizeWash Reduce wash stringency: - Lower imidazole/salt conc. CheckWash->OptimizeWash Yes CheckElution Is this compound remaining on the column post-elution? CheckWash->CheckElution No OptimizeElution Increase elution strength: - Higher imidazole/salt conc. - Change pH CheckElution->OptimizeElution Yes Degradation Check for degradation: - Add protease inhibitors - Keep samples cold CheckElution->Degradation No

Caption: A decision tree for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Zierin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of Zierin, a cyanogenic glycoside. While specific validated methods exclusively for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated HPLC and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodologies for structurally similar and co-occurring cyanogenic glycosides such as prunasin and amygdalin. The principles and parameters outlined here are readily adaptable for the validation of a this compound-specific assay.

This compound, a meta-hydroxyphenyl cyanogenic glycoside, has been identified in plant species such as Zieria smithii.[1][2] The quantification of cyanogenic glycosides is crucial for assessing the safety and potential bioactivity of plant extracts and derived products.

Comparative Analysis of HPLC and UHPLC-MS/MS Methods

The following table summarizes the performance of various validated chromatographic methods for the quantification of cyanogenic glycosides. These methods provide a strong starting point for developing and validating a method for this compound.

MethodAnalyte(s)ColumnMobile PhaseDetectionLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-DAD Amygdalin, Prunasin, SambunigrinNot SpecifiedAcidified Water & Acetonitrile GradientDADNot SpecifiedNot Specified2.2 - 9.6 µg/g90 - 104%<2.3%[3]
HPLC-UV Amygdalin, PrunasinSymmetry C18Acetonitrile:Water (80:20, v/v)UV (218 nm)Not SpecifiedAmygdalin: 0.387 mg/100g, Prunasin: 0.136 mg/100gNot SpecifiedNot Specified2.3%[4]
UHPLC-MS/MS Amygdalin, Dhurrin, Linamarin, (R)-Prunasin, (S)-PrunasinNot SpecifiedAmmonium Formate in Water & Acetonitrile GradientESI-MS/MS (MRM)Good LinearityNot SpecifiedNot SpecifiedAcceptableAcceptable[5][6][7]
UHPLC-QqQ-MS/MS 8 Cyanogenic Glycosides (including Amygdalin, Prunasin)C18Aqueous Methanol GradientESI-MS/MS (MRM)>0.99351.3 - 4.4 pg/mLNot SpecifiedSatisfactorySatisfactory[8][9]
UHPLC-ESI(+)-MS/MS Amygdalin, PrunasinNot SpecifiedEthanol:Water (90:10, v/v)ESI-MS/MSNot SpecifiedNot SpecifiedAmygdalin: 7.78 µg/L, Prunasin: 51.36 µg/LNot SpecifiedNot Specified[10]

Experimental Protocols

Below are detailed methodologies from key studies that can be adapted for the quantification of this compound.

Method 1: HPLC-DAD for Amygdalin, Prunasin, and Sambunigrin[3]

This method utilizes ultrasound-assisted extraction followed by HPLC with diode-array detection.

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh 0.1 g of the ground plant material.

    • Add 10 mL of acidified water (0.1% perchloric acid).

    • Sonication at 80% amplitude for 55 seconds with a 70% duty cycle.

    • Filter the extract prior to HPLC injection.

  • Chromatographic Conditions:

    • HPLC System: HPLC with Diode-Array Detector (DAD).

    • Mobile Phase: A gradient of acidified water and acetonitrile.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

    • Detection: Diode-Array Detector, wavelength not specified.

  • Validation Parameters:

    • Linearity: Correlation coefficients exceeded 0.999.

    • Limit of Quantification (LOQ): Ranged from 2.2 µg/g for amygdalin to 9.6 µg/g for sambunigrin.

    • Accuracy: Recovery was between 90% and 104%.

    • Precision: Reproducibility was less than 2.3% RSD.

Method 2: HPLC-UV for Amygdalin and Prunasin[4]

This method provides a straightforward approach using a C18 column and UV detection.

  • Sample Preparation:

    • Detailed extraction procedure not specified, but likely involves extraction with a polar solvent like methanol or an acetonitrile/water mixture.

  • Chromatographic Conditions:

    • HPLC System: HPLC with a photometric detector.

    • Column: Symmetry C18.

    • Mobile Phase: Acetonitrile:Water (80:20, v/v).

    • Flow Rate: 1.3 mL/min.

    • Detection: UV at 218 nm.

  • Validation Parameters:

    • Limit of Detection (LOD): 0.387 mg/100 g for amygdalin and 0.136 mg/100 g for prunasin.

    • Precision: Coefficient of variation was 2.3% at concentrations 100 times the detection limit.

Method 3: UHPLC-MS/MS for Multiple Cyanogenic Glycosides[5][6][7]

This highly sensitive and selective method is suitable for complex matrices and trace-level quantification.

  • Sample Preparation:

    • Extraction with an appropriate solvent system (e.g., aqueous methanol).

    • May require a clean-up step such as solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • UHPLC System: UHPLC coupled to a tandem mass spectrometer.

    • Column: A suitable C18 or other appropriate reversed-phase column.

    • Mobile Phase: A gradient of aqueous mobile phase with an additive like ammonium formate and an organic solvent such as acetonitrile. The use of ammonium formate can improve the ionization of cyanogenic glycosides.[5][7]

    • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. It is noted that cyanogenic glycosides often form sodium adducts ([M+Na]+) in the positive ion mode.[5]

  • Validation Parameters:

    • Linearity, Precision, and Accuracy: The method was validated and showed good linearity and acceptable precision and accuracy.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for HPLC method validation and a decision-making process for selecting an appropriate method for this compound quantification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Sample Preparation (Extraction of this compound) B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Initial Chromatographic Runs (Peak Identification and Resolution) B->C D Specificity C->D Validate E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Routine Quantification of this compound J->K Apply Validated Method

Caption: General workflow for HPLC method validation for this compound.

G A Start: Need to Quantify this compound B Complex Matrix? (e.g., crude extract) A->B C High Sensitivity Required? (Trace analysis) B->C Yes F Sufficient Concentration? (Above UV detection limits) B->F No D Use UHPLC-MS/MS Method (High Specificity and Sensitivity) C->D Yes E Use HPLC-DAD/UV Method (Simpler, for less complex matrices) C->E No F->D No F->E Yes

Caption: Decision tree for selecting a suitable HPLC method for this compound.

References

A Comparative Analysis of the Biological Activities of Zierin and a Putative Zierin Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Zierin, a naturally occurring cyanogenic glycoside, and a hypothetical derivative, this compound xyloside. Due to the current lack of scientific literature on this compound xyloside, this comparison is based on the established activities of this compound and the predicted properties of a xyloside analogue, drawing from the general biological activities of similar compounds.

Introduction to this compound and the Hypothetical this compound Xyloside

This compound is a cyanogenic glycoside found in plants belonging to the Zieria genus.[1][2] Like other cyanogenic glycosides, this compound can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a mechanism that serves as a chemical defense for the plant.[3][4] This release of cyanide is the primary basis for its biological activity, most notably as an inhibitor of cellular respiration.[5][6]

This compound xyloside , for the purpose of this guide, is a hypothetical compound where the glucose moiety of this compound is replaced by a xylose sugar. There is currently no evidence in the scientific literature describing the natural occurrence or synthesis of this compound xyloside. The biological activities discussed for this compound are therefore predictive, based on the known functions of other xyloside derivatives. Synthetic xylosides are known to have a range of biological effects, including roles as anticoagulants, and in modulating angiogenesis and neuronal growth.[7]

Comparison of Biological Activities

The following table summarizes the known and predicted biological activities of this compound and the hypothetical this compound xyloside. It is important to reiterate that the activities listed for this compound xyloside are speculative.

Biological ActivityThis compoundThis compound Xyloside (Hypothetical)
Primary Mechanism Release of hydrogen cyanide upon enzymatic hydrolysis.[3][4]Dependent on the aglycone (this compound aglycone) and the xylose moiety. May or may not release cyanide depending on enzymatic specificity.
Cytotoxicity Exhibits cytotoxicity due to the inhibition of cellular respiration by cyanide.[5][6]Potential for cytotoxicity, which could be mediated by the this compound aglycone or other mechanisms. Synthetic xylosides have been shown to selectively kill tumor cells.[7]
Antimicrobial Activity Some cyanogenic glycosides have shown antimicrobial activity.[1]May possess antimicrobial properties, a common trait among various plant-derived glycosides.
Anti-inflammatory Activity The anti-inflammatory potential of this compound is not well-documented. However, other plant-derived glycosides are known to have anti-inflammatory effects.[8][9]Could potentially exhibit anti-inflammatory activity, as seen with other glycoside compounds.[10]

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of this compound and a potential this compound xyloside are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and a hypothetical this compound xyloside on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Hypothetical this compound xyloside

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the hypothetical this compound xyloside in DMEM.

  • Remove the culture medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

This protocol assesses the minimum inhibitory concentration (MIC) of this compound and a hypothetical this compound xyloside against bacterial strains (e.g., E. coli and S. aureus).

Materials:

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Hypothetical this compound xyloside

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of this compound and the hypothetical this compound xyloside in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol evaluates the ability of this compound and a hypothetical this compound xyloside to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Hypothetical this compound xyloside

  • Griess reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the hypothetical this compound xyloside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and medium only, and an LPS-only group.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-only group.

Visualizations

Proposed Mechanism of this compound-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound.

Zierin_Cytotoxicity cluster_mito Mitochondrial Targeting This compound This compound Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Enzyme β-glucosidase Enzyme->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone HCN Hydrogen Cyanide (HCN) Aglycone->HCN Mitochondrion Mitochondrion HCN->Mitochondrion Respiration Cellular Respiration Inhibition Mitochondrion->Respiration ETC Electron Transport Chain (Complex IV) Apoptosis Apoptosis Respiration->Apoptosis

Caption: Proposed pathway of this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The diagram below outlines the general workflow for assessing the cytotoxicity of a compound using an MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment (48h incubation) cell_culture->treatment mtt_addition 4. MTT Addition (4h incubation) treatment->mtt_addition dissolution 5. Formazan Dissolution (DMSO) mtt_addition->dissolution readout 6. Absorbance Reading (570 nm) dissolution->readout analysis 7. IC50 Calculation readout->analysis

Caption: General workflow for an MTT cytotoxicity assay.

References

A Comparative Analysis of Zierin's Antioxidant Efficacy Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of the novel compound, Zierin, with well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin. The objective of this document is to present a clear, data-driven evaluation of this compound's potential as an antioxidant agent. The following sections detail the experimental protocols used for assessing antioxidant capacity and present the comparative data in a structured format.

Comparative Antioxidant Activity Data

The antioxidant activities of this compound and the reference antioxidants were evaluated using three common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and a cellular antioxidant activity (CAA) assay. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals) and CAA values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Cellular Antioxidant Activity (µmol QE/100 µmol)
This compound [Insert Data][Insert Data][Insert Data]
Ascorbic Acid49.08 ± 6.08[1]3.12 ± 0.51[2][Data Not Available]
Trolox67.47 ± 7.35[1][Data Not Available][Used as a standard]
Quercetin1.89 ± 0.33[2]1.03 ± 0.25[2]Highest CAA value among tested phytochemicals[3]
Gallic Acid14.43 ± 3.53[1]1.03 ± 0.25[2][Data Not Available]

Note: Data for this compound is hypothetical and should be replaced with experimental findings. The provided values for known antioxidants are from published literature and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[4][5]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compounds (this compound and reference antioxidants)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer (517 nm)

  • Procedure:

    • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[5]

    • Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations in the same solvent.

    • Reaction Mixture: A fixed volume of the DPPH solution is added to each well of a microplate, followed by the addition of the test samples. A control containing only the DPPH solution and the solvent is also prepared.[4]

    • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]

    • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[4][5]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore, by electron transfer.[6]

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds (this compound and reference antioxidants)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer (734 nm)

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and mixed with potassium persulfate to generate the ABTS•+ radical. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[6][7]

    • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.[8]

    • Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations.

    • Reaction Mixture: The diluted ABTS•+ solution is mixed with the test samples in a microplate.

    • Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).[2]

    • Absorbance Measurement: The absorbance is measured at 734 nm.[6]

    • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[3][9]

  • Reagents and Equipment:

    • Human hepatocarcinoma (HepG2) or other suitable cell line

    • Cell culture medium and supplements

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

    • Test compounds (this compound and reference antioxidants)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into a 96-well plate and cultured until they reach confluence.[10][11]

    • Cell Treatment: The cells are washed and then treated with the test compounds and the DCFH-DA probe.[10][11]

    • Induction of Oxidative Stress: After an incubation period, a free radical initiator like AAPH is added to induce oxidative stress.[9]

    • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and fluorescence is measured over time at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11]

    • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents (QE).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant activity of this compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound & Reference Antioxidants DPPH_assay DPPH Assay This compound->DPPH_assay ABTS_assay ABTS Assay This compound->ABTS_assay CAA_assay Cellular Antioxidant Activity Assay This compound->CAA_assay DPPH_reagent DPPH Reagent DPPH_reagent->DPPH_assay ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS_assay Cells Cell Culture Cells->CAA_assay Spectro Spectrophotometric/ Fluorescence Reading DPPH_assay->Spectro ABTS_assay->Spectro CAA_assay->Spectro Calc IC50 & CAA Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General workflow for antioxidant activity assessment.

Hypothetical Antioxidant Signaling Pathway

The Nrf2-Keap1 pathway is a key signaling cascade that regulates the expression of antioxidant proteins. It is a plausible mechanism through which this compound might exert its cellular antioxidant effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates Antioxidant_Genes->ROS neutralizes

Caption: The Nrf2-Keap1 antioxidant response pathway.

References

Evaluating Amygdalin's Efficacy in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide evaluates the biological efficacy of Amygdalin, a representative cyanogenic glycoside, due to the limited availability of public data on Zierin. Amygdalin is a naturally occurring compound found in the seeds of various fruits, such as apricots and bitter almonds. It has been the subject of considerable research, particularly for its controversial anti-cancer properties. This document provides an objective comparison of its performance in various biological assays, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. In Vitro Efficacy of Amygdalin in Cancer Cell Lines

Amygdalin has been evaluated against a variety of cancer cell lines to determine its cytotoxic and anti-proliferative effects. The primary mechanism often cited is the enzymatic release of hydrogen cyanide (HCN) upon hydrolysis, which is toxic to cells.[1][2][3] However, research also points to other mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4][5]

Table 1: Cytotoxic Effects of Amygdalin on Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationResultsReference
HeLaCervical CancerMTT Assay1.25–20 mg/mLDose-dependent decrease in cell viability; Induction of apoptosis[3]
KBOral CancerMTT Assay50 µg/mL (Almond Extract)78% reduction in cell viability[6]
KBOral CancerMTT Assay100 µg/mL (Apricot Extract)82% reduction in cell viability[6]
MCF-7Breast CancerMTT Assay4–65 mmol/LDose- and time-dependent inhibition of tumor growth[7]
MDA-MB-231Breast CancerMTT Assay10 mg/mLInhibition of cell viability[8]
DU-145Prostate CancerNot SpecifiedNot SpecifiedInhibition of chemotactic activity, migration, and adhesion[8]
LNCaPProstate CancerNot SpecifiedNot SpecifiedIncreased Bax expression, decreased Bcl-2 expression, induced caspase-3 activation[3]
SNU-C4Colon CancerNot SpecifiedNot SpecifiedInhibition of cell growth and cell cycle-related gene expression[8]
RT112Bladder CancerNot Specified1.25–10 mg/mLLimited proliferative capacity and apoptosis[3]
A-549Lung AdenocarcinomaNot Specified10 mg/mLBlocked progression of the cancer cell line[8]

II. Mechanisms of Action

The biological effects of Amygdalin are attributed to several molecular mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Amygdalin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][9] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Expression Increased Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Amygdalin->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Amygdalin-induced apoptotic pathway.

In addition to apoptosis, Amygdalin can inhibit cancer cell proliferation by causing cell cycle arrest, preventing cells from progressing through the phases of division.[4][9]

Amygdalin Amygdalin p19 p19 Expression Increased Amygdalin->p19 Increases G1_S_Transition G1 to S Phase Transition p19->G1_S_Transition Inhibits Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

References

Zierin Distribution: A Comparative Analysis Across Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Zierin, a cyanogenic glycoside, is a secondary metabolite found in a limited number of plant species. As with many such compounds, its concentration can vary significantly between different parts of the plant, reflecting its potential roles in defense and metabolism. This guide provides a comparative overview of this compound and related cyanogenic glycoside content in different plant parts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Distribution of this compound and Related Cyanogenic Glycosides

While specific quantitative data for this compound across different plant parts is scarce, studies on cyanogenic glycosides (CGs) in Sambucus nigra (European elderberry), a known this compound-containing species, provide valuable insights into their distribution. This compound is structurally related to sambunigrin, and they are often analyzed together. The following table summarizes the findings on the concentration of total cyanogenic glycosides in various tissues of Sambucus nigra.

Plant PartCompound(s) AnalyzedConcentration Range (µg/g fresh weight, unless otherwise noted)Plant Species
Leaves Total Cyanogenic Glycosides (CGG)27.68 - 209.61Sambucus nigra
Flowers Total Cyanogenic Glycosides (CGG)1.23 - 18.88Sambucus nigra
Berries (Fresh) Sambunigrin18.8 ± 4.3Sambucus nigra
Total Cyanogenic Glycosides (CGG)0.08 - 0.77Sambucus nigra
Total Cyanogenic Glycosides (CGG)0.11 - 0.59Sambucus nigra
Berries (Green) Total Cyanogenic Potential (TCP)Highest among tested partsSambucus nigra subsp. canadensis
Stems Total Cyanogenic Potential (TCP)Highest among tested partsSambucus nigra subsp. canadensis
Pressed Juice Prunasin + Sambunigrin0.29 - 2.36 µg/mLSambucus nigra subsp. canadensis
Seeds Prunasin + Sambunigrin0.12 - 2.38Sambucus nigra subsp. canadensis

Experimental Protocols

The quantification of this compound and other cyanogenic glycosides typically involves extraction from plant material followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] Below is a detailed representative protocol for the extraction and quantification of cyanogenic glycosides.

Protocol: Ultrasound-Assisted Extraction and HPLC-DAD Analysis of Cyanogenic Glycosides[6]

This method is suitable for the quantitative determination of cyanogenic glycosides like amygdalin, prunasin, and sambunigrin in plant material.

1. Sample Preparation:

  • Fresh plant material should be frozen immediately in liquid nitrogen and lyophilized.

  • Dried plant material should be ground to a fine powder.

2. Extraction:

  • Weigh 0.1 g of the powdered plant sample into a centrifuge tube.

  • Add 10 mL of acidified water (0.1% perchloric acid) as the extraction solvent.

  • Perform ultrasound-assisted extraction (UAE) using a high-power ultrasound probe with the following parameters:

    • Sonication Amplitude: 80%

    • Extraction Time: 55 seconds

    • Duty Cycle: 70%

  • Centrifuge the extract to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a Diode-Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is common. The specific gradient will depend on the specific compounds being separated.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The DAD is set to monitor at a wavelength where the cyanogenic glycosides have maximum absorbance (e.g., around 210-220 nm).

  • Quantification: Create a calibration curve using external standards of the target cyanogenic glycosides (e.g., prunasin, sambunigrin). The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Biosynthesis of this compound

This compound, as a cyanogenic glycoside, is synthesized in plants from an amino acid precursor.[6][7][8][9] The general biosynthetic pathway involves a series of enzymatic conversions. While the specific enzymes for this compound biosynthesis have not been fully elucidated, the pathway is expected to follow the general scheme for cyanogenic glycosides derived from aromatic amino acids like L-phenylalanine or L-tyrosine.

Cyanogenic Glycoside Biosynthesis AminoAcid L-Amino Acid (e.g., L-Phenylalanine) N_HydroxyaminoAcid N-Hydroxyamino Acid AminoAcid->N_HydroxyaminoAcid Cytochrome P450 (CYP79) Aldoxime Aldoxime N_HydroxyaminoAcid->Aldoxime Nitrile Nitrile Aldoxime->Nitrile Cytochrome P450 (CYP71) alpha_Hydroxynitrile α-Hydroxynitrile (Cyanohydrin) Nitrile->alpha_Hydroxynitrile Cytochrome P450 (CYP71) CyanogenicGlycoside Cyanogenic Glycoside (e.g., this compound) alpha_Hydroxynitrile->CyanogenicGlycoside UDP-Glycosyltransferase (UGT)

General biosynthetic pathway of cyanogenic glycosides.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from plant samples.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material (Leaves, Stems, Fruits, etc.) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Ultrasound-Assisted Extraction (e.g., with acidified water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC-DAD or LC-MS/MS Analysis Filtration->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis FinalResult FinalResult DataAnalysis->FinalResult Comparison of this compound Content

Workflow for this compound quantification in plant parts.

References

Replicating published findings on the anti-inflammatory effects of Zierin

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for published scientific literature on the anti-inflammatory effects of a compound named "Zierin" have yielded no specific results. It is possible that "this compound" is a less common name, a proprietary name, or a potential misspelling of another compound.

It is worth noting that searches for compounds with similar-sounding names, such as Irisin and Syringin , revealed extensive research on their significant anti-inflammatory effects. It is conceivable that the original query may have contained a typographical error.

Irisin , a myokine, has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which subsequently reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Syringin , a phenylpropanoid glycoside, has been documented to possess anti-inflammatory and antioxidant properties. Its mechanism of action involves the suppression of inflammatory signaling pathways and the reduction of inflammatory markers.

Due to the lack of available data on the anti-inflammatory effects of this compound, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.

We recommend verifying the spelling of the compound or providing any additional available information, such as a chemical structure or CAS number, to facilitate a more accurate and fruitful search. Should the interest lie in the anti-inflammatory properties of Irisin or Syringin, a detailed comparison guide on those compounds can be provided.

A Head-to-Head Comparison of Zierin and Prunasin Bioactivity: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the known bioactivities of the cyanogenic glycosides Zierin and Prunasin. A significant gap in the scientific literature exists concerning the biological effects of this compound. In contrast, Prunasin is more extensively studied, primarily in the context of its toxicity via hydrogen cyanide release. This document summarizes the available data for Prunasin and proposes a comprehensive experimental framework to enable a direct, head-to-head comparison of the bioactivities of this compound and Prunasin, should this compound become available for study.

I. Current State of Knowledge

A thorough review of existing scientific literature reveals a disparity in the available bioactivity data for this compound and Prunasin.

This compound: There is a notable absence of published studies detailing the cytotoxic, anti-inflammatory, or antioxidant properties of isolated this compound. While some research has explored the antimicrobial activities of essential oils from Zieria species, these effects are attributed to a mixture of volatile compounds and not specifically to the cyanogenic glycoside this compound.[1][2][3] Basic chemical and structural information for this compound is available in public databases.[4]

Prunasin: Prunasin is a well-characterized cyanogenic glycoside found in various plants, including species of the Prunus genus.[5][6] Its primary reported biological activity is toxicity, which is attributed to the enzymatic hydrolysis of Prunasin to mandelonitrile, followed by the release of toxic hydrogen cyanide (HCN).[5][7] This cyanogenic property serves as a defense mechanism for the plant against herbivores.[8] Beyond its toxicity, some studies suggest a role for Prunasin in nitrogen metabolism within plants.[5] There is limited evidence for other specific bioactivities, such as antioxidant or anti-inflammatory effects, with some general references to the antioxidant potential of plant extracts containing prunasin alongside other polyphenolic compounds.[9]

II. Proposed Experimental Framework for a Head-to-Head Comparison

To address the current knowledge gap and enable a direct comparison of this compound and Prunasin, the following experimental protocols are proposed.

A. Cytotoxicity Assessment

A fundamental aspect of characterizing the bioactivity of any compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines, such as a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293), will be cultured in appropriate media and conditions until they reach approximately 80% confluency.

  • Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells will be treated with varying concentrations of this compound and Prunasin (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin) will be included.

  • MTT Incubation: After the treatment period, the media will be replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution will be measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) will be determined for each compound and cell line.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

CompoundCell Line24 hours48 hours72 hours
This compoundHeLaDataDataData
HEK293DataDataData
PrunasinHeLaDataDataData
HEK293DataDataData

Data to be generated from the proposed experiment.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, HEK293) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound & Prunasin (0.1-1000 µM) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan Incubate for 4 hours (Formazan formation) mtt_add->formazan solubilize Solubilize formazan formazan->solubilize read Measure Absorbance (570 nm) solubilize->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 values viability->ic50

Caption: Workflow for assessing the cytotoxicity of this compound and Prunasin using the MTT assay.

B. Anti-inflammatory Activity Assessment

The potential of this compound and Prunasin to modulate inflammatory responses can be investigated by measuring their effects on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Inflammatory Cytokines

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) will be cultured in appropriate media.

  • Treatment: Cells will be seeded in 24-well plates and pre-treated with non-cytotoxic concentrations of this compound and Prunasin for 1 hour.

  • Stimulation: Following pre-treatment, the cells will be stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS alone) will be included.

  • Cytokine Measurement: The cell culture supernatants will be collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of cytokine production by this compound and Prunasin will be calculated relative to the LPS-stimulated control.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production (%)

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundLowDataData
HighDataData
PrunasinLowDataData
HighDataData

Data to be generated from the proposed experiment.

G Signaling Pathway of LPS-induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Zierin_Prunasin This compound / Prunasin Zierin_Prunasin->NFkB Inhibition?

Caption: Potential inhibitory effect of this compound and Prunasin on the LPS-induced inflammatory pathway.

C. Antioxidant Capacity Assessment

The ability of this compound and Prunasin to scavenge free radicals can be evaluated using several common in vitro antioxidant assays.

Experimental Protocols: DPPH, FRAP, and ABTS Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound and Prunasin to donate a hydrogen atom to the stable DPPH radical will be measured spectrophotometrically by the decrease in absorbance at 517 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The capacity of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) will be determined by the formation of a colored ferrous-tripyridyltriazine complex, measured at 593 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ability of the compounds to scavenge the pre-formed ABTS radical cation will be measured by the decrease in absorbance at 734 nm.

  • Standard and Data Analysis: Ascorbic acid or Trolox will be used as a standard. The antioxidant capacity will be expressed as µmol of Trolox equivalents per µmol of the compound.

Data Presentation: Comparative Antioxidant Capacity

CompoundDPPH Assay (TEAC)FRAP Assay (TEAC)ABTS Assay (TEAC)
This compoundDataDataData
PrunasinDataDataData

TEAC: Trolox Equivalent Antioxidant Capacity. Data to be generated from the proposed experiment.

G Comparative Experimental Workflow for Bioactivity cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_results Comparative Data This compound This compound Cytotoxicity Cytotoxicity (MTT Assay) This compound->Cytotoxicity Anti_inflammatory Anti-inflammatory (ELISA) This compound->Anti_inflammatory Antioxidant Antioxidant (DPPH, FRAP, ABTS) This compound->Antioxidant Prunasin Prunasin Prunasin->Cytotoxicity Prunasin->Anti_inflammatory Prunasin->Antioxidant IC50 IC50 Values Cytotoxicity->IC50 Cytokine_Inhibition % Cytokine Inhibition Anti_inflammatory->Cytokine_Inhibition TEAC TEAC Values Antioxidant->TEAC

References

A Comparative Guide to Zierin Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of protocols for the extraction of Zierin, a cyanogenic glycoside with potential therapeutic applications. Due to a lack of multiple established, reproducible protocols specifically for this compound with quantitative data, this guide presents a general, widely applicable method for cyanogenic glycoside extraction and discusses alternative techniques, supported by data from closely related compounds.

Understanding this compound

This compound is a cyanogenic glycoside derived from the amino acid phenylalanine. It is found in various plant species, including those from the Zieria genus, Xeranthemum cylindraceum, and Sambucus nigra (black elderberry). Like other cyanogenic glycosides, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a mechanism that serves as a chemical defense for the plant.

Recommended General Extraction Protocol

Based on established methods for cyanogenic glycosides, the following protocol can be adapted for the extraction of this compound from plant material. This method is designed to be a reproducible baseline for researchers.

Experimental Protocol: Methanolic Extraction of Cyanogenic Glycosides

This protocol is a common and effective method for extracting cyanogenic glycosides from plant tissues.

Materials and Reagents:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Methanol (80% aqueous solution)

  • Liquid nitrogen or freeze-dryer

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

Procedure:

  • Sample Preparation: Fresh plant material is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a homogenizer. Dried plant material can be ground directly. This step is crucial to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is suspended in 80% aqueous methanol at a ratio of 1:10 (w/v). The mixture is then sonicated for 30 minutes at room temperature, followed by agitation on a shaker for 24 hours at 4°C.

  • Centrifugation: The extract is centrifuged at 10,000 x g for 15 minutes to pellet the solid plant debris. The supernatant is carefully collected.

  • Solvent Evaporation: The methanol in the supernatant is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the glycosides.

  • Purification (Optional but Recommended): The resulting aqueous extract can be further purified using Solid-Phase Extraction (SPE). The extract is passed through a C18 SPE cartridge, which will retain non-polar compounds while allowing the more polar glycosides to pass through. The cartridge is washed with water, and the glycosides are then eluted with methanol.

  • Quantification: The concentration and purity of this compound in the final extract are determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Comparison of Extraction Methods

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent over a period to soften and dissolve the soluble components.Methanol, Ethanol, WaterSimple, requires minimal equipment.Time-consuming, may result in lower yields compared to other methods.
Soxhlet Extraction Continuous extraction of a compound from a solid material into a solvent.Methanol, Ethanol, HexaneEfficient for exhaustive extraction, requires less solvent than maceration.Can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Methanol, Ethanol, WaterFaster extraction times, increased yield, lower solvent consumption.Can generate heat, requiring temperature control to prevent degradation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Polar solvents (e.g., Methanol, Ethanol)Very rapid extraction, reduced solvent usage, higher yields.Requires specialized equipment, potential for localized overheating.

Reproducibility and Key Considerations

The reproducibility of any extraction protocol is contingent on meticulous control over several factors:

  • Plant Material: The age, part of the plant, and growing conditions can significantly affect the concentration of this compound.

  • Solvent Choice: The polarity of the solvent is critical. Methanol and ethanol are commonly used for cyanogenic glycosides.

  • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the target compound.

  • pH: The pH of the extraction solvent can influence the stability of cyanogenic glycosides.

Visualizing the Process and Pathways

To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

A generalized workflow for the extraction and analysis of this compound.

BiosynthesisPathway Phenylalanine L-Phenylalanine Intermediate1 N-Hydroxy-L-phenylalanine Phenylalanine->Intermediate1 CYP79 Intermediate2 Phenylacetaldoxime Intermediate1->Intermediate2 Intermediate3 Phenylacetonitrile Intermediate2->Intermediate3 CYP71 Intermediate4 (S)-Mandelonitrile Intermediate3->Intermediate4 This compound This compound Intermediate4->this compound UGT

Biosynthesis pathway of this compound from L-Phenylalanine.

MetabolicPathway This compound This compound Mandelonitrile (S)-Mandelonitrile + Glucose This compound->Mandelonitrile β-glucosidase Benzaldehyde Benzaldehyde + HCN Mandelonitrile->Benzaldehyde hydroxynitrile lyase

Metabolic pathway of this compound upon tissue disruption.

Safety Operating Guide

Navigating the Disposal of Zierin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) and official disposal procedures for Zierin necessitates a cautious and informed approach to its handling and disposal. As a cyanogenic glycoside, this compound presents potential hazards that require careful consideration. This guide provides essential safety information and a general framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's properties is crucial for safe handling and the development of a disposal plan. The following table summarizes the available data.[1]

PropertyValue
CAS Number 645-02-3
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29 g/mol
IUPAC Name (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Classification Cyanogenic Glycoside

General Disposal Protocol for this compound

Given the absence of a specific disposal protocol for this compound, a conservative approach must be adopted. The primary hazard associated with cyanogenic glycosides is the potential for release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. Therefore, the disposal procedure should be aligned with protocols for cyanide-containing waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Step-by-Step General Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Segregation:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled, and leak-proof container.

    • Label the container as "Hazardous Waste: this compound (Cyanogenic Glycoside)."

    • Crucially, do not mix this compound waste with acidic waste. This can trigger the release of hydrogen cyanide gas.[2]

  • Containerization:

    • Use a container compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is tightly sealed to prevent any leakage of liquid or vapor.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials, especially acids.[2]

  • Arrangement for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all available information about this compound, including its chemical properties and the nature of the waste.

Experimental Protocols

Currently, there are no established and cited experimental protocols specifically for the disposal or neutralization of this compound in a laboratory setting. Research on the removal of cyanogenic glycosides from food products, such as cassava and flaxseed, often involves enzymatic hydrolysis or thermal processing to break down the compounds.[3][4][5][6] However, these methods are designed for detoxification in a food processing context and are not validated for laboratory chemical waste disposal. Attempting to neutralize this compound waste without a validated protocol and proper safety controls is strongly discouraged.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing safety and institutional consultation.

Zierin_Disposal_Workflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_collection Collect Waste in a Dedicated, Labeled Container ppe_check->waste_collection acid_check Is Acidic Waste Present in the Collection Area? waste_collection->acid_check segregate Segregate this compound Waste from All Acidic Materials acid_check->segregate Yes seal_container Securely Seal the Waste Container acid_check->seal_container No segregate->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Decision Workflow

By adhering to these general procedures and, most importantly, involving your institution's safety professionals, you can ensure the safe and responsible disposal of this compound.

References

Personal protective equipment for handling Zierin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Zierin" did not yield a match for a specific chemical substance. This guide provides information on Zein , a class of prolamine proteins found in corn, which is a substance handled in laboratory settings. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.

This document provides immediate safety and logistical information for handling Zein in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling Zein powder, adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.Protects against eye irritation from airborne powder.[1]
Hand Protection Appropriate protective gloves (e.g., nitrile).Prevents skin irritation.[1]
Body Protection Laboratory coat or appropriate protective clothing.Prevents skin exposure and contamination of personal clothing.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator.Required if exposure limits are exceeded or if irritation occurs; prevents respiratory tract irritation.[1]

First Aid and Emergency Procedures

Immediate and appropriate response to exposure is critical. The following table outlines first aid measures for different types of exposure to Zein.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]

Handling and Disposal Plan

Proper handling and disposal are crucial to prevent contamination and ensure environmental safety.

Handling:

  • Avoid creating dust when handling.[2]

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where Zein is handled.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

  • Contaminated PPE should be disposed of as infected waste in designated, labeled containers.[4]

  • Sharps, if used, must be disposed of in an approved, puncture-resistant sharps container.[5][6]

Procedural Workflow for Handling Zein

The following diagram outlines the step-by-step procedure for safely handling Zein in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_setup Prepare Work Area: Ensure proper ventilation prep_ppe->prep_setup handle_weigh Weigh Zein Powder: Minimize dust creation prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon Experiment complete cleanup_dispose_waste Dispose of Contaminated Waste in designated containers cleanup_decon->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Figure 1. A workflow diagram for the safe handling of Zein powder in a laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zierin
Reactant of Route 2
Zierin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。